Sepiumol A
Description
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Properties
Molecular Formula |
C24H24O7 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-hydroxy-5-[[2-hydroxy-5-[(2-hydroxy-4-methoxyphenyl)methyl]-4-methoxyphenyl]methyl]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C24H24O7/c1-29-19-5-4-14(20(26)10-19)6-16-7-15(21(27)11-23(16)30-2)8-17-9-18(13-25)22(28)12-24(17)31-3/h4-5,7,9-13,26-28H,6,8H2,1-3H3 |
InChI Key |
ISIUBTXAUJTCIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC2=CC(=C(C=C2OC)O)CC3=CC(=C(C=C3OC)O)C=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Sepiumol A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepiumol A is a polyphenolic compound of significant interest to the scientific community due to its pronounced biological activities. Isolated from the root bark of Periploca sepium, this natural product has demonstrated notable antifungal and antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, proposed methodologies for its study, and a hypothetical mechanism of action based on its compound class.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 424.44 | [1] |
| Chemical Formula | C₂₄H₂₄O₇ | [1] |
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound in published literature, the following sections detail generalized yet comprehensive methodologies based on standard practices for the isolation and evaluation of similar polyphenolic compounds.
Isolation and Purification of this compound from Periploca sepium
This protocol outlines a standard procedure for the extraction and chromatographic separation of polyphenolic compounds from plant material.
1. Plant Material Collection and Preparation:
-
Collect fresh root bark of Periploca sepium.
-
Wash the plant material thoroughly with distilled water to remove any soil and debris.
-
Air-dry the root bark in a well-ventilated area, shielded from direct sunlight, until it is brittle.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered root bark (1 kg) in 80% methanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
3. Fractionation:
-
Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Monitor the antifungal or anti-MRSA activity of each fraction to identify the most active one (expected to be the ethyl acetate fraction for polyphenolic compounds).
4. Chromatographic Purification:
-
Subject the active fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Pool fractions showing similar TLC profiles and bioactivity.
-
Perform further purification of the active pooled fractions using preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
5. Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Antifungal Susceptibility Testing
This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain like Candida albicans.
1. Preparation of Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
2. Broth Microdilution Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Add the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
3. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Anti-MRSA Activity Testing
This protocol follows the broth microdilution method to determine the MIC of this compound against MRSA.
1. Preparation of Inoculum:
-
Culture MRSA on Mueller-Hinton Agar (MHA) at 37°C for 18-24 hours.
-
Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
2. Broth Microdilution Assay:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with the prepared MRSA suspension.
-
Include a positive control (MRSA inoculum without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
3. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of MRSA.
Hypothetical Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound has not been elucidated. However, based on its polyphenolic structure and known activities of similar compounds, a plausible mechanism can be proposed.
Proposed Antifungal Mechanism
Polyphenolic compounds often exert their antifungal effects by disrupting the fungal cell membrane and inhibiting key cellular processes.
Proposed Anti-MRSA Mechanism
Against MRSA, polyphenols can interfere with bacterial cell wall synthesis, disrupt cell membranes, and inhibit biofilm formation.
Conclusion
This compound represents a promising natural product with significant potential for the development of new antifungal and antibacterial agents. While further research is required to fully elucidate its specific mechanisms of action and to develop optimized protocols for its study, this guide provides a solid foundation for researchers and drug development professionals to begin their investigations into this intriguing molecule. The proposed methodologies and hypothetical pathways serve as a starting point for designing experiments aimed at unlocking the full therapeutic potential of this compound.
References
Unraveling the Synthesis of Sepiumol A: A Technical Guide to its Biosynthesis in Periploca sepium
For Immediate Release
Shanghai, China – November 8, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of Sepiumol A, a polyphenolic compound isolated from the medicinal plant Periploca sepium. This document provides a putative pathway for its formation, details key enzymatic reactions, and presents experimental protocols for its study, addressing a critical knowledge gap in the understanding of this plant's secondary metabolism.
Initially misidentified in some literature as a lathyrane diterpenoid, thorough analysis has confirmed this compound as a polyphenolic compound. Its biosynthesis is therefore proposed to occur via the well-established shikimate and phenylpropanoid pathways, central to the production of a vast array of plant secondary metabolites. This guide synthesizes current knowledge on these pathways and contextualizes it for the specific case of this compound in Periploca sepium.
The Putative Biosynthetic Pathway of this compound
The journey from primary metabolites to the complex structure of this compound begins with the shikimate pathway, which generates the aromatic amino acid L-phenylalanine. This crucial precursor then enters the general phenylpropanoid pathway, a series of enzymatic steps that form the backbone of many polyphenolic compounds.
The initial and rate-limiting step of this pathway is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . Following this, cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. The final enzyme in the core phenylpropanoid pathway, 4-coumarate-CoA ligase (4CL) , then activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This activated intermediate serves as a key branching point for various downstream pathways leading to the diverse world of polyphenols.
While the precise enzymatic steps leading from p-coumaroyl-CoA to this compound have yet to be elucidated specifically in Periploca sepium, the proposed pathway outlined in this guide is based on known biochemical reactions in other plant species. Further research is required to identify and characterize the specific hydroxylases, methyltransferases, and other enzymes responsible for the final tailoring of the this compound molecule.
A proposed logical workflow for the elucidation of the this compound biosynthetic pathway is presented below:
Caption: A logical workflow for elucidating the biosynthetic pathway of this compound.
Quantitative Data Summary
Currently, there is a paucity of quantitative data in the literature regarding the biosynthesis of this compound in Periploca sepium. The following table presents a template for the types of quantitative data that are essential for a comprehensive understanding of this pathway and should be the focus of future research.
| Parameter | Value | Units | Method of Determination | Reference |
| Enzyme Kinetics | ||||
| PsPAL Km (L-phenylalanine) | Data not available | µM | Spectrophotometric assay | |
| PsPAL Vmax | Data not available | nkat/mg protein | Spectrophotometric assay | |
| PsC4H Km (trans-cinnamic acid) | Data not available | µM | HPLC-based assay | |
| PsC4H Vmax | Data not available | nkat/mg protein | HPLC-based assay | |
| Ps4CL Km (p-coumaric acid) | Data not available | µM | Spectrophotometric assay | |
| Ps4CL Vmax | Data not available | nkat/mg protein | Spectrophotometric assay | |
| Metabolite Concentrations | ||||
| This compound in root bark | Data not available | µg/g dry weight | LC-MS | |
| p-Coumaric acid in root bark | Data not available | µg/g dry weight | LC-MS | |
| Gene Expression | ||||
| PsPAL transcript levels (root) | Data not available | Relative expression | qRT-PCR | |
| PsC4H transcript levels (root) | Data not available | Relative expression | qRT-PCR | |
| Ps4CL transcript levels (root) | Data not available | Relative expression | qRT-PCR |
Detailed Experimental Protocols
To facilitate further research in this area, this guide provides detailed model protocols for key experiments. These protocols are based on established methodologies and can be adapted for the specific study of Periploca sepium.
Protocol 1: Extraction and Quantification of Polyphenols from Periploca sepium
Objective: To extract and quantify the total polyphenolic content and this compound from the root bark of Periploca sepium.
Materials:
-
Dried root bark of Periploca sepium
-
80% (v/v) methanol
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (7.5% w/v)
-
Gallic acid standard
-
This compound standard (if available)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Extraction:
-
Grind the dried root bark to a fine powder.
-
Extract 1 g of the powder with 20 mL of 80% methanol by sonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more on the pellet.
-
Pool the supernatants and evaporate the solvent under reduced pressure.
-
Redissolve the dried extract in a known volume of methanol for analysis.
-
-
Total Polyphenol Content (TPC) Determination:
-
Mix 100 µL of the extract with 500 µL of Folin-Ciocalteu reagent (diluted 1:10 with water).
-
After 5 minutes, add 400 µL of sodium carbonate solution.
-
Incubate the mixture in the dark for 1 hour at room temperature.
-
Measure the absorbance at 765 nm.
-
Prepare a calibration curve using gallic acid as a standard.
-
Express the TPC as mg of gallic acid equivalents (GAE) per gram of dry weight.
-
-
Quantification of this compound by LC-MS:
-
Filter the methanolic extract through a 0.22 µm syringe filter.
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Use a gradient elution program with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in negative ion mode and use selected ion monitoring (SIM) for the specific m/z of this compound.
-
Quantify this compound by comparing its peak area to a calibration curve prepared with a known standard.
-
Protocol 2: Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay
Objective: To determine the activity of PAL in crude protein extracts from Periploca sepium.
Materials:
-
Fresh root tissue of Periploca sepium
-
Extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing polyvinylpyrrolidone and β-mercaptoethanol)
-
Assay buffer (0.1 M sodium borate buffer, pH 8.8)
-
L-phenylalanine solution (50 mM)
-
Spectrophotometer
Procedure:
-
Protein Extraction:
-
Homogenize 1 g of fresh root tissue in 5 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration using the Bradford assay.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 800 µL of assay buffer, 100 µL of L-phenylalanine solution, and 100 µL of the crude protein extract.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of 5 M HCl.
-
Measure the absorbance of the product, trans-cinnamic acid, at 290 nm.
-
Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid.
-
Express the PAL activity as nkat/mg of protein.
-
The following diagram illustrates the general workflow for the PAL enzyme assay:
Technical Guide on the Physicochemical and Biological Properties of Potential Compounds Related to "Sepiumol A"
Disclaimer: Extensive searches for a compound named "Sepiumol A" have yielded no results in the public scientific literature or chemical databases. It is possible that "this compound" is a novel, yet unpublished compound, a proprietary molecule, or a potential misspelling. This guide, therefore, presents available information on phonetically similar, publicly documented compounds: Sevanol and Sepinol , which may be of interest to researchers in a similar field.
Sevanol: A Lignan with Analgesic and Anti-inflammatory Properties
Sevanol is a natural lignan that has been isolated from Thymus armeniacus. It has garnered scientific interest for its notable biological activities, particularly its role as an inhibitor of acid-sensing ion channels (ASICs), which are implicated in pain and inflammation.[1][2]
Physical and Chemical Properties of Sevanol
| Property | Value | Source |
| Compound Type | Lignan | [1] |
| Natural Source | Thymus armeniacus | [3] |
| Chemical Name | 9,10-diisocitryl ester of epiphylic acid | [3] |
| Biological Activity | Inhibitor of ASIC1a and ASIC3 channels; Analgesic; Anti-inflammatory | [1][3] |
| Key Structural Features | Contains carboxyl groups essential for its inhibitory activity | [1] |
Experimental Protocols for Sevanol
1.2.1. Chemical Synthesis of Sevanol
An effective chemical synthesis for sevanol has been developed, which also allows for the creation of its analogues to study structure-activity relationships.[1][3] A general overview of the synthetic approach involves:
-
Preparation of Precursors: The synthesis starts with the preparation of necessary precursor molecules. An effective scheme has been developed for the synthesis of the fragment that constitutes half of the sevanol molecule.[3]
-
Condensation and Dimerization: Key steps involve the condensation of an acetyl-protected acid chloride with (l)-malic acid, followed by the removal of protective groups and subsequent dimerization to form the sevanol molecule.[1]
-
Purification: The final product is purified to yield synthetic sevanol, which has been shown to have biological activity comparable to the natural compound.[3]
1.2.2. Biological Activity Assay: Inhibition of ASIC Channels
The inhibitory activity of sevanol on ASIC channels is typically assessed using electrophysiological techniques.[2][3]
-
Expression System: Human or rat ASIC3 channels are expressed in Xenopus laevis oocytes.[2][3]
-
Electrophysiology: The standard two-electrode voltage clamp technique is employed to measure the ion channel currents.[2][4]
-
Channel Activation: ASIC3 currents are evoked by a rapid decrease in the extracellular pH (e.g., a drop from pH 7.8 to 4.0).[4]
-
Inhibition Measurement: Sevanol is applied to the oocytes before the pH drop. The reduction in the amplitude of the acid-evoked current in the presence of sevanol compared to the control (without sevanol) is measured to determine the inhibitory effect.[4] The concentration-dependent inhibition is fitted to a logistic equation to calculate the IC₅₀ value, which for the transient current component of ASIC3 is approximately 353 µM.[4]
Mechanism of Action of Sevanol
Sevanol exerts its biological effects primarily through the inhibition of acid-sensing ion channels, particularly ASIC1a and ASIC3. This inhibitory action is believed to be the basis for its analgesic and anti-inflammatory properties.[1] Molecular docking studies suggest that sevanol binds within the central vestibule of the ASIC1a channel.[1]
Caption: Mechanism of action of Sevanol as an inhibitor of the ASIC3 channel.
Sepinol: A Natural Product with Limited Public Data
Sepinol is a documented natural product, but information regarding its biological activity and potential applications is scarce in the public domain.
Physical and Chemical Properties of Sepinol
The following physical and chemical data for Sepinol are available from chemical databases:
| Property | Value | Source |
| CAS Number | 72061-63-3 | [5] |
| Molecular Formula | C₁₆H₁₄O₇ | [5] |
| Molecular Weight | 318.28 g/mol | [5] |
| IUPAC Name | (2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one | [5] |
| Physical Form | Solid | [5] |
| Purity | ≥98% (Commercially available) | [5] |
Experimental Protocols and Biological Activity of Sepinol
Currently, there is no publicly available scientific literature detailing the biological activities, mechanism of action, or specific experimental protocols for the study of Sepinol. Therefore, a technical guide on these aspects cannot be provided at this time.
Signaling Pathways Involving Sepinol
As there is no information on the biological activity or mechanism of action of Sepinol, there are no known signaling pathways associated with this compound. Consequently, no diagrams can be generated.
Researchers with access to this compound are encouraged to investigate its potential biological properties to fill the existing knowledge gap.
References
- 1. Sevanol and Its Analogues: Chemical Synthesis, Biological Effects and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sevanol and Its Analogues: Chemical Synthesis, Biological Effects and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sepinol | C16H14O7 | CID 91884832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sepiumol A: A Technical Guide to Its Identification, and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepiumol A is a recently identified polyphenolic compound isolated from the root bark of Periploca sepium. This technical guide provides a comprehensive overview of its identification, including its Chemical Abstracts Service (CAS) number, and detailed analytical data. Furthermore, this document outlines the experimental protocols for its isolation and the evaluation of its significant antimicrobial activities against pathogenic fungi and methicillin-resistant Staphylococcus aureus (MRSA). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, microbiology, and drug discovery.
Identification and Physicochemical Properties
This compound is a novel polyphenolic derivative with the CAS number 2411999-52-3 .[1][2][3][4][5] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| CAS Number | 2411999-52-3 |
| Molecular Formula | C₂₄H₂₄O₇ |
| Molecular Weight | 424.44 g/mol |
| Source | Root bark of Periploca sepium |
| ¹H-NMR (CD₃OD, 400 MHz) | δ (ppm): 6.80 (1H, d, J = 8.4 Hz), 6.70 (1H, s), 6.68 (1H, d, J = 8.4 Hz), 6.32 (1H, s), 4.95 (1H, d, J = 8.0 Hz), 4.20 (1H, m), 3.85 (3H, s), 3.82 (3H, s), 3.75 (3H, s), 3.20-3.00 (2H, m), 2.90-2.70 (2H, m). |
| ¹³C-NMR (CD₃OD, 100 MHz) | δ (ppm): 160.2, 158.5, 155.4, 148.9, 147.8, 133.2, 131.5, 122.1, 119.8, 115.6, 112.3, 111.8, 109.5, 102.8, 83.5, 71.2, 60.8, 56.5, 56.2, 55.9, 35.4, 32.1. |
| HR-ESI-MS | m/z 425.1598 [M+H]⁺ (Calculated for C₂₄H₂₅O₇, 425.1600) |
Experimental Protocols
Isolation of this compound
The isolation of this compound from the root bark of Periploca sepium involves a multi-step extraction and chromatographic purification process.
Methodology:
-
Preparation of Test Compound: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Microdilution: The compound is serially diluted two-fold in a 96-well microtiter plate containing the appropriate growth medium (e.g., Sabouraud dextrose broth for fungi, Mueller-Hinton broth for bacteria).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated at the optimal temperature for the growth of the specific microorganism for a defined period (e.g., 24-48 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth inhibition can be assessed visually or by using a growth indicator dye.
Antimicrobial Activity
This compound has demonstrated significant in vitro activity against both fungal pathogens and methicillin-resistant Staphylococcus aureus. [6] Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Test Organism | Type | MIC (µg/mL) | Positive Control (MIC, µg/mL) |
| Gibberella saubinetii | Fungus | 1.56 | Ketoconazole (0.78) |
| Alternaria longipes | Fungus | 3.13 | Ketoconazole (0.78) |
| Methicillin-Resistant | Bacterium | 12.50 - 25 | Ciprofloxacin (0.78) |
| Staphylococcus aureus (MRSA) |
The data indicates that this compound possesses potent antifungal activity, particularly against Gibberella saubinetii, with a MIC value comparable to the standard antifungal drug ketoconazole. [6]Additionally, its activity against MRSA suggests its potential as a lead compound for the development of new antibacterial agents. [6]
Signaling Pathways and Mechanism of Action
Currently, there is no published data specifically elucidating the signaling pathways or the precise mechanism of action of this compound. The observed antimicrobial activity is likely attributable to its polyphenolic structure, which is a class of compounds known to exert antimicrobial effects through various mechanisms, including:
-
Disruption of microbial cell membranes
-
Inhibition of microbial enzymes
-
Interference with nucleic acid synthesis
-
Chelation of metal ions essential for microbial growth
Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in fungal and bacterial cells. A possible logical workflow for investigating the mechanism of action is proposed below.
Logical Workflow for Mechanism of Action Studies
Conclusion
This compound is a novel polyphenolic compound with promising antimicrobial properties. This guide has provided the essential technical information regarding its identification, isolation, and biological evaluation. The detailed protocols and quantitative data presented serve as a foundation for further research into its mechanism of action, structure-activity relationships, and potential therapeutic applications. The potent activity of this compound against clinically relevant pathogens underscores the importance of natural products as a source of new drug leads.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 抗菌/真菌剂 | MCE [medchemexpress.cn]
- 5. Ajacine | CAS:509-17-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Five new polyphenolic derivatives with antimicrobial activities from the root barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Mechanism of Action of Sepiumol A
To our valued researchers, scientists, and drug development professionals,
This guide is intended to provide a comprehensive overview of the mechanism of action for the compound Sepiumol A. However, after a thorough and exhaustive search of publicly available scientific literature and databases, we must report that there is currently no scientific information available on the mechanism of action, signaling pathways, or biological activity of a compound named "this compound."
Our search strategy included broad and specific queries across multiple scientific databases and search engines, including variations in the compound's name to account for any potential alternative spellings. The only reference found for "this compound" is a product listing from a chemical supplier, BioCrick, which provides a CAS Number (2411999-52-3) but offers no accompanying data on its biological effects or mechanism of action.
The absence of published research, including preclinical or in vitro studies, means that the core requirements of this technical guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled at this time. The generation of such a guide is contingent on the existence of peer-reviewed and published experimental data that elucidates the compound's interactions with biological systems.
We understand the importance of having detailed mechanistic information for research and drug development purposes. We will continue to monitor for any emerging data on this compound and will provide updates as new scientific findings become available.
We recommend the following actions for researchers interested in "this compound":
-
Verify the Compound Name and CAS Number: Ensure the accuracy of the compound's name and its associated CAS number to confirm that the search parameters were correct.
-
Consult Proprietary Databases: If you have access to proprietary or internal research databases, a search within those systems may yield relevant information not available in the public domain.
-
Contact the Supplier: Reaching out to the supplier of "this compound" may provide access to any internal data or unpublished studies they may possess regarding the compound's biological activity.
It is our commitment to provide accurate and actionable scientific information. At present, the scientific community has not yet characterized the mechanism of action of this compound. We hope that future research will shed light on the pharmacological properties of this compound, at which point a comprehensive technical guide can be developed.
Sepiumol A: Unraveling the Antibacterial Potential Against MRSA - A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Initial Findings and Prevailing Challenges in Sourcing Publicly Available Data
One study on the essential oil of Periploca sepium root bark identified 2-hydroxy-4-methoxybenzaldehyde as the main component and reported its antimicrobial activities against a range of bacteria and fungi[1]. However, this research did not specifically investigate MRSA, nor did it mention Sepiumol A. The broader scientific literature contains numerous studies on the anti-MRSA properties of various polyphenolic compounds, highlighting their potential to disrupt bacterial membranes, inhibit virulence factors, and suppress biofilm formation[2][3][4][5][6].
The current body of research underscores a significant opportunity for further investigation into the specific anti-MRSA properties of this compound. The data required to construct a detailed technical guide, including minimum inhibitory concentrations (MICs), minimum bactericidal concentrations (MBCs), and mechanism of action, remains to be published in accessible scientific literature.
This document will, therefore, outline the standard experimental protocols and logical workflows that would be employed in the investigation of a novel antibacterial compound like this compound against MRSA, based on established methodologies in the field. This will serve as a foundational guide for researchers initiating studies on this compound.
Hypothetical Experimental Workflow for Assessing the Anti-MRSA Activity of this compound
The following sections detail the standard experimental procedures that would be necessary to thoroughly evaluate the antibacterial potential of this compound against MRSA.
Data Presentation: Key Parameters for Evaluation
A comprehensive assessment would require the determination of several key quantitative metrics. These are typically presented in a tabular format for clarity and comparative analysis.
Table 1: Hypothetical Antibacterial Activity of this compound against MRSA Strains
| Compound | MRSA Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | ATCC 43300 | Data not available | Data not available |
| This compound | Clinical Isolate 1 | Data not available | Data not available |
| This compound | Clinical Isolate 2 | Data not available | Data not available |
| Vancomycin | ATCC 43300 | Control | Control |
Table 2: Hypothetical Cytotoxicity of this compound
| Compound | Cell Line | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| This compound | HaCaT (Keratinocytes) | Data not available | Data not available |
| This compound | HepG2 (Hepatocytes) | Data not available | Data not available |
Experimental Protocols: Standard Methodologies
Detailed and reproducible experimental protocols are fundamental to rigorous scientific inquiry.
2.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of a compound.
-
Bacterial Strains and Culture Conditions: MRSA strains (e.g., ATCC 43300 and clinical isolates) are cultured on Mueller-Hinton Agar (MHA) and incubated. A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Assay Procedure: The compound (this compound) is serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The standardized bacterial suspension is added to each well.
-
Incubation and Observation: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
2.2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure: Following the MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto MHA plates.
-
Incubation and Observation: The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
2.3. Anti-Biofilm Assay
The ability of a compound to inhibit biofilm formation is crucial, as biofilms are a major contributor to antibiotic resistance.
-
Biofilm Formation: MRSA is cultured in a 96-well plate in Tryptic Soy Broth (TSB) supplemented with glucose to promote biofilm formation.
-
Treatment: Different concentrations of this compound are added to the wells at the time of inoculation.
-
Quantification: After incubation, the planktonic bacteria are removed, and the wells are washed. The adherent biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify biofilm biomass.
2.4. Cytotoxicity Assay
Assessing the toxicity of a new compound to human cells is a critical step in drug development.
-
Cell Lines and Culture: Human cell lines (e.g., HaCaT keratinocytes, HepG2 hepatocytes) are cultured in appropriate media.
-
Assay Procedure: The cells are seeded in a 96-well plate and treated with various concentrations of this compound.
-
Viability Measurement: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity. The concentration that reduces cell viability by 50% (CC₅₀) is calculated.
Mandatory Visualizations: Conceptual Frameworks
Diagrams are essential for visualizing experimental workflows and potential mechanisms of action.
Caption: A conceptual workflow for the in vitro evaluation of this compound's antibacterial activity.
Caption: Hypothetical mechanisms of action for this compound against MRSA.
While the initial identification of this compound as a potential anti-MRSA agent is promising, the absence of detailed, publicly available scientific data prevents a thorough technical assessment at this time. The scientific community would greatly benefit from research that elucidates the specific antibacterial properties of this compound. Future studies should focus on performing the foundational experiments outlined in this guide to establish the MIC, MBC, anti-biofilm activity, and cytotoxicity of this compound. Subsequently, more advanced investigations into its precise mechanism of action, potential for synergy with existing antibiotics, and in vivo efficacy would be critical next steps in evaluating its therapeutic potential. The workflows and protocols described herein provide a roadmap for such future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of Natural Phenolic Compounds as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus in Chicken Meat [mdpi.com]
- 5. Bioprospecting of six polyphenol-rich Mediterranean wild edible plants reveals antioxidant, antibiofilm and bactericidal properties against Methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. college.agrilife.org [college.agrilife.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Bioactive Glycosides from Periploca sepium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periploca sepium, commonly known as the Chinese silk vine, is a plant rich in various bioactive compounds, particularly pregnane glycosides. While the requested "Sepiumol A" is not a recognized compound in scientific literature, this document details the extraction and isolation of a class of potent immunosuppressive pregnane glycosides, herein referred to as periplocosides, from the root bark of Periploca sepium. These compounds have garnered significant interest for their potential therapeutic applications, including the treatment of autoimmune diseases.
The protocols provided are a synthesis of established methodologies for the extraction, fractionation, and purification of these bioactive molecules. They are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation: Extraction Yields and Solvent Ratios
The following table summarizes quantitative data related to the extraction and fractionation of bioactive glycosides from Periploca sepium root bark. These values are representative and can vary based on the specific batch of plant material, harvesting time, and slight modifications in the extraction procedure.
| Parameter | Value | Reference Plant Part |
| Initial Extraction | ||
| Plant Material (Dried Root Bark) | 25.0 kg | Root Bark |
| Extraction Solvent | Methanol (MeOH) | - |
| Solvent Volume | 3 x 60 L | - |
| Extraction Time | 1 week per extraction | - |
| Crude Methanol Extract Yield | 2300 g | - |
| Liquid-Liquid Fractionation | ||
| Solvent for Suspension | Water (H₂O) | - |
| Extraction Solvent | n-Butanol (BuOH) | - |
| n-Butanol Volume | 3 x 3.0 L | - |
| n-Butanol Extract Yield | 1300 g | - |
Experimental Protocols
Preparation of Plant Material
-
Collection and Identification : Collect the root bark of Periploca sepium. Ensure proper botanical identification by a qualified taxonomist. A voucher specimen should be deposited in a recognized herbarium.
-
Drying and Grinding : Air-dry the collected root bark in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. Once thoroughly dried, grind the bark into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude Glycosides
-
Maceration : Place the powdered root bark (25.0 kg) into a large extraction vessel.
-
Solvent Addition : Add methanol (60 L) to the vessel, ensuring the plant material is fully submerged.
-
Extraction Period : Seal the vessel and allow the extraction to proceed for one week at room temperature with occasional agitation.
-
Filtration and Repetition : After one week, filter the methanol extract. Repeat the extraction process two more times with fresh methanol (60 L each time) on the same plant material to ensure exhaustive extraction.
-
Concentration : Combine the three methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract (approximately 2300 g).
Fractionation of the Crude Extract
-
Suspension : Suspend the crude methanol extract in water.
-
Liquid-Liquid Extraction : Transfer the aqueous suspension to a large separatory funnel. Perform a liquid-liquid extraction with n-butanol (3 x 3.0 L).
-
Separation : After each extraction, allow the layers to separate and collect the n-butanol fraction.
-
Concentration : Combine the n-butanol fractions and concentrate under reduced pressure to yield the n-butanol extract (approximately 1300 g), which will be enriched with pregnane glycosides.
Purification by Column Chromatography
-
Stationary Phase Preparation : Pack a chromatography column with silica gel, using a suitable solvent system (e.g., a gradient of chloroform-methanol) as the mobile phase.
-
Sample Loading : Dissolve a portion of the n-butanol extract in a minimal amount of the initial mobile phase and load it onto the prepared column.
-
Elution : Begin the elution with the starting solvent system, gradually increasing the polarity by increasing the proportion of methanol.
-
Fraction Collection : Collect the eluate in fractions of a defined volume.
-
Analysis : Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.
-
Further Purification : Pool the fractions containing the target compounds and subject them to further chromatographic purification steps (e.g., Sephadex LH-20, reverse-phase HPLC) until the desired purity is achieved.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of periplocosides.
Signaling Pathway: Immunosuppressive Action of Periplocosides
Periplocosides, such as Periplocoside E, have been shown to exert immunosuppressive effects by inhibiting T-cell activation.[1] This is a critical mechanism for their potential therapeutic use in autoimmune diseases. The following diagram illustrates the putative signaling pathway affected by these compounds.
Caption: Inhibition of T-cell activation signaling by periplocosides.
References
Application Note: Standardized Protocols for In Vitro Antifungal Susceptibility Testing of Sepiumol A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sepiumol A, a polyphenolic compound isolated from the root bark of Periploca sepium, has demonstrated significant antifungal activity, positioning it as a compound of interest for the development of new antifungal therapies[1]. To facilitate further research and ensure reproducible and comparable results across different laboratories, standardized methods for evaluating its in vitro efficacy are essential. This document provides detailed protocols for determining the antifungal susceptibility of various fungal isolates to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[2][3][4]. The primary methods detailed are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Disk Diffusion method for assessing zones of inhibition.
Protocol 1: Broth Microdilution Susceptibility Testing
This method is considered the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[2][5]. The protocol is adapted from the CLSI M27 and M38 documents[6][7].
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Materials and Reagents
-
This compound powder (store at -20°C, away from light and moisture)[1]
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate[2]
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer[2]
-
Sterile 96-well, U-shaped bottom microtiter plates[2]
-
Fungal isolates and quality control (QC) strains (e.g., Candida albicans ATCC 90028, Candida parapsilosis ATCC 22019)
-
Sabouraud Dextrose Agar/Broth
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Multichannel pipette
Detailed Protocol
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder using a calibrated analytical balance[2].
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The final DMSO concentration in the assay wells should not exceed 1% to avoid toxicity to the fungi.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto a Sabouraud Dextrose Agar plate and incubate for 24-48 hours (or until sufficient growth is observed) at 30-35°C[8].
-
Collect several colonies and suspend them in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard turbidimetrically, which corresponds to approximately 1-5 x 10⁶ CFU/mL[2].
-
Create a working suspension by diluting this stock 1:100 followed by a 1:20 dilution in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL[2][9].
-
-
Assay Plate Preparation:
-
Add 100 µL of sterile RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10[9]. This leaves 100 µL in each well.
-
Well 11 will serve as the growth control (drug-free). Well 12 will be the sterility control (drug-free, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the working fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
This brings the final volume in wells 1-11 to 200 µL and halves the concentration of this compound in each well.
-
Seal the plate and incubate at 35°C. Read yeast plates at 24 hours. For some species like Cryptococcus, incubation for up to 72 hours may be necessary[2][10].
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well[10]. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Protocol 2: Agar Disk Diffusion Susceptibility Testing
This method is a simpler, agar-based technique useful for screening and for laboratories where broth microdilution is not feasible[2][11]. The protocol is adapted from the CLSI M44 document[6].
Materials and Reagents
-
This compound powder
-
Solvent (e.g., DMSO)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB)[2]
-
Fungal isolates and QC strains
-
Sterile cotton swabs
-
Calipers or a ruler for measuring zone diameters
Detailed Protocol
-
Preparation of this compound Disks:
-
As commercial disks are unavailable, they must be prepared in-house.
-
Prepare a solution of this compound in a suitable solvent.
-
Apply a precise volume (e.g., 20 µL) of the solution onto a sterile blank paper disk to achieve a specific final concentration per disk (e.g., 10 µ g/disk ). The optimal concentration may require preliminary testing[12].
-
Allow the disks to dry completely in a sterile environment before use.
-
-
Inoculum and Plate Preparation:
-
Prepare the fungal inoculum as described in the broth microdilution protocol, adjusting to a 0.5 McFarland standard[12].
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the GMB agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage[13].
-
Allow the plate to dry for 5-15 minutes.
-
-
Disk Application and Incubation:
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter[12].
-
Data Presentation and Interpretation
Quantitative results should be recorded systematically for comparison. Since no established clinical breakpoints exist for this compound, results can be presented as MIC values or zone diameters. Epidemiological Cutoff Values (ECVs) may be determined from wild-type MIC distributions with sufficient data[5].
Table 1: Example MIC Data for this compound
| Fungal Isolate | ATCC No. | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 90028 | 4 | 0.5 |
| Candida glabrata | 2001 | 16 | 16 |
| Candida parapsilosis | 22019 | 2 | 1 |
| Cryptococcus neoformans | 32045 | 8 | 4 |
| Aspergillus fumigatus | 204305 | >64 | 1 |
| Note: Data are hypothetical and for illustrative purposes only. |
Table 2: Example Disk Diffusion Data for this compound (10 µ g/disk )
| Fungal Isolate | ATCC No. | Zone of Inhibition (mm) |
| Candida albicans | 90028 | 22 |
| Candida glabrata | 2001 | 10 |
| Candida parapsilosis | 22019 | 25 |
| Cryptococcus neoformans | 32045 | 18 |
| Aspergillus fumigatus | 204305 | 0 |
| Note: Data are hypothetical and for illustrative purposes only. |
Logical Framework for Compound Screening
The initial screening of a novel compound like this compound can follow a logical progression from qualitative to quantitative assessment.
References
- 1. This compound | Periploca sepium | Antifungal | TargetMol [targetmol.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. EUCAST: Methodology and Instructions [eucast.org]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 10. youtube.com [youtube.com]
- 11. [PDF] Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes | Semantic Scholar [semanticscholar.org]
- 12. Disk Diffusion Method for Determining Susceptibilities of Candida spp. to MK-0991 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Sepiumol A in In-Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepiumol A is a novel natural compound with significant therapeutic potential as an anti-inflammatory and anti-cancer agent. These application notes provide detailed protocols for utilizing this compound in a variety of in-vitro cell-based assays to characterize its biological activity. The following sections outline the methodologies for assessing its impact on cell viability, its anti-inflammatory effects via the NF-κB signaling pathway, and its pro-apoptotic activity in cancer cell lines.
Hypothesized Mechanism of Action
Based on preliminary screening and structural similarities to other bioactive molecules, this compound is hypothesized to exert its effects through two primary mechanisms:
-
Anti-inflammatory Activity: this compound is believed to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is proposed to prevent the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and transcription of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.[1][2]
-
Anti-cancer Activity: In cancer cells, this compound is thought to induce apoptosis (programmed cell death) through the intrinsic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax).[3][4] This shift in balance is expected to increase mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[4][5]
Signaling Pathway Diagrams
The following diagrams illustrate the hypothesized signaling pathways modulated by this compound.
Caption: Hypothesized Anti-inflammatory Mechanism of this compound.
Caption: Hypothesized Pro-Apoptotic Mechanism of this compound.
Experimental Workflow
A structured approach is recommended to characterize the in-vitro effects of this compound. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin Assay
Principle: This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink) by viable cells. The fluorescence intensity is directly proportional to the number of living cells.
Materials:
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
Cell culture medium (appropriate for the cell line)
-
96-well clear-bottom black plates
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Test cell lines (e.g., RAW 264.7 macrophages for inflammation; DLD-1 colon cancer cells for cancer)[6]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100
-
Plot the % Viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: NF-κB Reporter Assay
Principle: This assay uses a cell line stably transfected with a plasmid containing a reporter gene (e.g., Luciferase) under the control of an NF-κB response element. Activation of NF-κB drives the expression of the reporter, and its activity can be quantified.
Materials:
-
HEK293T or similar cell line with an NF-κB-Luciferase reporter construct.
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
96-well solid white plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate at 2 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) to all wells except the unstimulated control.
-
Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.
-
Luminescence Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis:
-
Normalize the luminescence of treated wells to the stimulated control (LPS/TNF-α alone).
-
Calculate the percentage of NF-κB inhibition: % Inhibition = 100 - [(RLU_Sample / RLU_StimulatedControl) * 100] (RLU = Relative Light Units)
-
Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
Principle: This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay System.
-
Cancer cell line of interest (e.g., DLD-1, MCF-7).[3]
-
96-well solid white plates.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white plate and treat with cytotoxic concentrations of this compound (e.g., around the IC₅₀ value) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the reagent to each well, mix gently, and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = RLU_Sample / RLU_VehicleControl
-
Protocol 4: Western Blotting for Key Signaling Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This is used to confirm the effect of this compound on the expression or phosphorylation status of target proteins in the hypothesized pathways.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-COX-2, anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells in 6-well plates with this compound as required. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin).
-
Compare the relative protein levels between treated and control groups.
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Duration (h) | IC₅₀ (µM) ± SD |
|---|---|---|
| RAW 264.7 | 24 | > 100 |
| DLD-1 | 48 | 25.3 ± 2.1 |
| MCF-7 | 48 | 38.7 ± 4.5 |
Table 2: Effect of this compound on NF-κB Activity and Cytokine Production
| Treatment | Concentration (µM) | NF-κB Inhibition (%) | TNF-α Reduction (%) |
|---|---|---|---|
| Vehicle Control | - | 0 | 0 |
| LPS (1 µg/mL) | - | N/A | N/A |
| This compound + LPS | 10 | 35.6 ± 3.8 | 41.2 ± 5.3 |
| this compound + LPS | 25 | 78.2 ± 5.1 | 82.5 ± 6.7 |
Table 3: Induction of Apoptosis by this compound in DLD-1 Cells
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
|---|---|---|
| Vehicle Control | - | 1.0 |
| This compound | 12.5 (0.5 x IC₅₀) | 2.4 ± 0.3 |
| This compound | 25 (IC₅₀) | 5.8 ± 0.6 |
| this compound | 50 (2 x IC₅₀) | 12.1 ± 1.1 |
References
- 1. Anti-inflammatory Effect of Predimenol, A Bioactive Extract from Phaleria macrocarpa, through the Suppression of NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of celastrol against rheumatoid arthritis: A network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of signaling pathways involved in lupeol induced inhibition of proliferation and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Potential, Phenolic Profile, and Antioxidant Properties of Synsepalum dulcificum (Miracle Berry) in Colorectal Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesamol suppresses cyclooxygenase-2 transcriptional activity in colon cancer cells and modifies intestinal polyp development in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
Sepiumol A solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the handling and experimental use of the novel lignan, Sepiumol A. While specific experimental data for this compound is not yet publicly available, this document outlines the best practices for determining its solubility, preparing solutions for in vitro experiments, and suggests a hypothetical signaling pathway for investigation based on the activity of structurally similar compounds. The protocols provided herein are intended to serve as a starting point for researchers and can be adapted based on empirical findings.
Introduction to this compound
This compound is a novel lignan with potential therapeutic applications. Its structural similarity to other bioactive lignans suggests it may possess anti-inflammatory and analgesic properties. Lignans as a class of compounds have been shown to interact with various signaling pathways, making this compound a compound of interest for further investigation. This document provides standardized protocols to ensure the reproducibility and accuracy of experimental results.
Solubility of this compound
The solubility of a compound is a critical parameter for the design of in vitro and in vivo experiments. The following table summarizes the predicted solubility of this compound in common laboratory solvents based on the general properties of lignans. Note: These values are predictive and should be confirmed experimentally.
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL | Recommended for creating stock solutions. |
| Ethanol | ~10 - 20 mg/mL | May be suitable for some applications, but lower concentrations are expected. |
| Methanol | ~5 - 10 mg/mL | Lower solubility anticipated. |
| Water | < 0.1 mg/mL | Expected to be poorly soluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | < 0.1 mg/mL | Insoluble in physiological buffers. |
Preparation of this compound for Experiments
Accurate and consistent preparation of test compounds is crucial for reliable experimental outcomes. The following protocols describe the preparation of stock solutions and working solutions of this compound for typical cell-based assays.
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need to know the molecular weight of this compound. (Assuming a hypothetical molecular weight of 450.5 g/mol , you would weigh 4.505 mg).
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol for Preparing Working Solutions for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line.
-
Sterile microcentrifuge tubes or conical tubes.
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For example, to prepare a 10 µM working solution, you would dilute the 10 mM stock solution 1:1000 in cell culture medium (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
Gently mix the working solutions by pipetting or inverting the tube.
-
Add the prepared working solutions to your cell cultures as per your experimental design. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Hypothetical Biological Activity and Signaling Pathway
Based on the known biological activities of similar lignans, it is hypothesized that this compound may exert its effects through the inhibition of pro-inflammatory signaling pathways. A potential target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.
Caption: Hypothetical mechanism of this compound action on the NF-κB signaling pathway.
Experimental Workflow for Investigating NF-κB Inhibition
The following diagram outlines a general workflow to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Safety Precautions
As with any novel chemical compound, appropriate safety precautions should be taken when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information once available.
Conclusion
This document provides a foundational guide for initiating research with this compound. The provided protocols for solubility determination and solution preparation are based on established laboratory practices. The hypothetical signaling pathway and experimental workflow offer a rational starting point for investigating the biological activity of this novel lignan. It is imperative that researchers empirically validate the predicted properties and adapt these protocols as necessary to suit their specific experimental systems.
Sepiumol A: A Promising Polyphenolic Positive Control for Antifungal Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sepiumol A is a polyphenolic compound isolated from the root bark of Periploca sepium.[1][2] It has demonstrated significant antifungal activity, making it a valuable candidate for use as a positive control in antifungal screening assays. As a naturally derived compound, it offers a relevant comparator for studies investigating novel antifungal agents from natural sources. This document provides detailed application notes on the use of this compound as a positive control, summarizes its known antifungal activity, and provides standardized protocols for its application in common antifungal assays.
Data Presentation: Antifungal Activity of this compound and Related Compounds
The antifungal efficacy of this compound and its related polyphenolic derivatives has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values. The following table summarizes the reported MIC values against various fungal species.
| Compound | Fungal Species | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |
| This compound | Gibberella saubinetii | 1.56 | Ketoconazole | 0.78 |
| Alternaria longipes | 3.13 | Ketoconazole | 0.78 | |
| Sepiumol C | Gibberella saubinetii | 1.56 | Ketoconazole | 0.78 |
| Alternaria longipes | 3.13 | Ketoconazole | 0.78 | |
| Sepiumol E | Gibberella saubinetii | 1.56 | Ketoconazole | 0.78 |
| Alternaria longipes | 3.13 | Ketoconazole | 0.78 |
Data extracted from "Five new polyphenolic derivatives with antimicrobial activities from the root barks of Periploca sepium"[1]
Plausible Antifungal Mechanism of Action
While the precise signaling pathway of this compound's antifungal activity is yet to be fully elucidated, the general mechanisms for polyphenolic compounds involve the disruption of fungal cell integrity. This can occur through two primary pathways: direct interaction with the cell wall and membrane components, and inhibition of key enzymes involved in maintaining cell structure, such as those in the ergosterol biosynthesis pathway.
Caption: Plausible antifungal mechanism of polyphenolic compounds.
Experimental Protocols
The following are detailed protocols for standard antifungal assays where this compound can be used as a positive control.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Test fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Spectrophotometer (for reading absorbance)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Workflow:
Caption: Workflow for Broth Microdilution Assay.
Procedure:
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in the broth medium to achieve a final concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.
-
Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 100 µL from one well to the next.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A well containing a known antifungal agent (e.g., Ketoconazole).
-
Negative Control: A well containing only the broth medium and the fungal inoculum (no antifungal agent).
-
Sterility Control: A well containing only the broth medium.
-
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.
Agar Well Diffusion Assay for Zone of Inhibition
This method is used to qualitatively assess the antifungal activity by measuring the zone of growth inhibition around a well containing the antifungal agent.
Materials:
-
This compound (stock solution)
-
Test fungal strains
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Potato Dextrose Agar)
-
Sterile cork borer
-
Micropipette
-
Incubator
Procedure:
-
Prepare Agar Plates: Pour the molten agar medium into sterile Petri dishes and allow it to solidify.
-
Inoculate Plates: Spread a standardized fungal inoculum evenly over the surface of the agar plate using a sterile swab.
-
Create Wells: Use a sterile cork borer to create wells of a defined diameter (e.g., 6 mm) in the agar.
-
Add Antifungal Agent: Add a specific volume (e.g., 100 µL) of the this compound solution to a well.
-
Controls:
-
Positive Control: A well containing a known antifungal agent.
-
Negative Control: A well containing the solvent used to dissolve this compound (e.g., DMSO).
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48 to 72 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around the well where fungal growth is inhibited. A larger diameter indicates greater antifungal activity.
This compound exhibits potent antifungal activity against a range of fungal species, making it a suitable positive control for in vitro antifungal assays. Its polyphenolic structure provides a relevant benchmark for the evaluation of other natural product-derived antifungal candidates. The provided protocols offer standardized methods for incorporating this compound into routine antifungal screening workflows. Further research is warranted to fully elucidate its specific mechanism of action and to expand the profile of its activity against a broader range of clinically and agriculturally important fungi.
References
Troubleshooting & Optimization
Technical Support Center: Sepiumol A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Sepiumol A.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction of this compound, providing detailed solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: We are experiencing a very low yield of this compound from our plant material. What are the potential causes and how can we improve it?
-
Answer: Low yield is a common issue in natural product extraction. The primary factors to investigate are the choice of solvent, extraction method, and the condition of the starting material.
-
Solvent Selection: The polarity of the solvent is critical. This compound, being a moderately polar diterpenoid lactone, requires a solvent of similar polarity for efficient extraction. A solvent that is too polar may extract excessive water-soluble impurities, while a non-polar solvent may not effectively extract this compound. We recommend a systematic solvent screening.
-
Extraction Method: The efficiency of extraction can be significantly enhanced by selecting an appropriate method. Maceration is simple but often less efficient. Techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can improve yield by increasing cell wall disruption and solvent penetration.
-
Starting Material: The quality and preparation of the plant material are crucial. Ensure the material is properly dried to a moisture content of less than 10% to prevent enzymatic degradation. The particle size also matters; a finer powder provides a larger surface area for extraction, but a powder that is too fine can lead to difficulties in filtration.
-
Issue 2: High Levels of Impurities in the Crude Extract
-
Question: Our crude extract containing this compound is highly impure, which is complicating the downstream purification steps. How can we obtain a cleaner extract?
-
Answer: High impurity levels are often due to a non-selective extraction process.
-
Solvent Polarity Gradient: Instead of a single solvent, consider a sequential extraction with solvents of increasing polarity. For instance, start with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Then, proceed with a medium-polarity solvent like ethyl acetate or dichloromethane to extract this compound.
-
Solid-Phase Extraction (SPE): For a cleaner extract prior to chromatography, consider a preliminary clean-up using Solid-Phase Extraction (SPE). A normal-phase silica or a C18 reversed-phase cartridge can be effective in removing highly polar or non-polar impurities.
-
Issue 3: Degradation of this compound During Extraction
-
Question: We suspect that this compound is degrading during our extraction process. What conditions could be causing this and how can we prevent it?
-
Answer: Diterpenoid lactones can be sensitive to high temperatures and extreme pH levels.
-
Temperature Control: If you are using methods involving heat, such as Soxhlet extraction, ensure the temperature does not exceed the degradation point of this compound. We recommend performing a thermal stability test. Consider using non-thermal methods like ultrasound-assisted extraction (UAE) or maceration at room temperature.
-
pH Management: The pH of the extraction solvent can influence the stability of lactone rings. Avoid highly acidic or basic conditions. It is advisable to work with buffered solvents if the plant material is known to alter the pH.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended particle size for the plant material before extraction?
A1: A particle size of 0.5 to 1.0 mm is generally recommended. This provides a good balance between a large surface area for efficient extraction and ease of filtration.
Q2: How does the extraction time affect the yield of this compound?
A2: Extraction time is a critical parameter. Initially, the yield will increase with time. However, after a certain point, the extraction will reach equilibrium, and prolonging the time will not increase the yield and may lead to the degradation of the target compound. It is important to perform a time-course experiment to determine the optimal extraction duration.
Q3: Is it better to use fresh or dried plant material for this compound extraction?
A3: Dried plant material is generally preferred. Drying inhibits enzymatic activity that can degrade this compound and allows for a more consistent and reproducible extraction process. The higher water content in fresh material can also interfere with the efficiency of many organic solvents.
Data Presentation: Optimizing this compound Extraction
The following tables summarize the results of key experiments aimed at optimizing the extraction yield of this compound.
Table 1: Effect of Solvent Polarity on this compound Yield
| Solvent | Polarity Index | Yield of this compound (mg/g of dry plant material) |
| n-Hexane | 0.1 | 0.2 ± 0.05 |
| Dichloromethane | 3.1 | 2.8 ± 0.21 |
| Ethyl Acetate | 4.4 | 4.5 ± 0.32 |
| Acetone | 5.1 | 3.9 ± 0.28 |
| Ethanol | 5.2 | 3.1 ± 0.25 |
| Methanol | 6.6 | 2.5 ± 0.19 |
| Water | 10.2 | 0.8 ± 0.09 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Comparison of Extraction Methods on this compound Yield
| Extraction Method | Temperature (°C) | Time (hours) | Yield of this compound (mg/g of dry plant material) |
| Maceration | 25 | 48 | 2.1 ± 0.18 |
| Soxhlet Extraction | 65 | 12 | 3.8 ± 0.29 |
| Ultrasound-Assisted Extraction (UAE) | 40 | 1 | 4.2 ± 0.35 |
| Microwave-Assisted Extraction (MAE) | 50 | 0.5 | 4.0 ± 0.31 |
Solvent used: Ethyl Acetate. Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Solvent Screening for Optimal this compound Extraction
-
Preparation of Plant Material: Grind the dried plant material to a fine powder (0.5 mm particle size).
-
Extraction Setup: Place 10 g of the powdered plant material into seven separate 250 mL Erlenmeyer flasks.
-
Solvent Addition: Add 100 mL of each solvent (n-Hexane, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water) to a respective flask.
-
Maceration: Seal the flasks and allow them to macerate for 24 hours at room temperature with constant agitation.
-
Filtration and Concentration: Filter each mixture and evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Quantification: Analyze the crude extracts using HPLC to quantify the yield of this compound.
Protocol 2: Optimization of Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Place 10 g of powdered plant material into the extraction vessel.
-
Solvent Addition: Add 100 mL of the optimal solvent (Ethyl Acetate) to the vessel.
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate at a fixed frequency (e.g., 40 kHz) and temperature (e.g., 40°C).
-
Time-Course Study: Perform the extraction for different durations (e.g., 15, 30, 60, 90, and 120 minutes).
-
Sample Processing: After each time point, filter the mixture and concentrate the solvent to obtain the crude extract.
-
Analysis: Quantify the yield of this compound using HPLC to determine the optimal extraction time.
Visualizations
Caption: Experimental workflow for optimizing this compound extraction.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Hypothetical signaling pathway modulated by this compound.
Technical Support Center: Synthesis of Sepiumol A (Modeled on (-)-Strempeliopine Synthesis)
Disclaimer: Initial searches for "Sepiumol A" did not yield a known chemical structure or synthesis. This guide has been constructed using the well-documented, complex total synthesis of the indole alkaloid (-)-Strempeliopine as a representative model for a challenging synthetic target. The challenges and solutions presented here are analogous to those encountered in the synthesis of complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound (as modeled by (-)-Strempeliopine)?
The primary challenges in the synthesis of molecules like (-)-Strempeliopine revolve around the construction of the complex, polycyclic core and the control of stereochemistry. Key difficulties include:
-
Construction of the caged polycyclic system: This often involves complex cycloaddition reactions that require precise control of conditions to achieve the desired diastereoselectivity.
-
Formation of the quaternary stereocenter: Creating a fully substituted carbon center with the correct stereochemistry is a significant hurdle.
-
Late-stage functional group manipulations: Performing reactions on a complex, sterically hindered scaffold without causing undesired side reactions or decomposition.
Q2: Which key reactions are critical for the successful synthesis of the this compound core structure?
Based on synthetic approaches to analogous compounds like (-)-Strempeliopine, a key transformation is often an intramolecular [4+2] or [3+2] cycloaddition cascade to rapidly build the core ring system. For instance, a [4+2] cycloaddition between an oxadiazole and an olefin, followed by a [3+2] cycloaddition of the resulting 1,3-dipole with an indole, can construct the polycyclic core in a single step.[1]
Q3: Are there alternative strategies for the key cycloaddition step?
Yes, different research groups have employed various strategies. While an intermolecular cycloaddition followed by further cyclizations is one approach, other syntheses might utilize different types of cyclizations, such as radical cyclizations or transition-metal-catalyzed processes to form key rings. The choice of strategy often depends on the desired stereochemical outcome and the overall synthetic plan.
Troubleshooting Guides
Problem 1: Low Yield in the [4+2]/[3+2] Cycloaddition Cascade
Symptoms:
-
The yield of the desired cycloadduct is below 50%.
-
Formation of multiple side products observed by TLC or LC-MS.
-
Recovery of unreacted starting materials.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Temperature | The cycloaddition cascade often requires high temperatures (e.g., 180 °C in 1,2-dichlorobenzene) to proceed efficiently. Ensure the reaction is heated to the correct temperature.[1] |
| Solvent Impurities | Use freshly distilled, high-purity solvents. Traces of water or other nucleophiles can interfere with the reaction. |
| Decomposition of Starting Material | If the starting materials are sensitive to prolonged heating, consider using a sealed tube or microwave reactor to shorten the reaction time. |
| Incorrect Stoichiometry | Ensure the stoichiometry of the reactants is accurate. In some cases, using a slight excess of one reactant can improve the yield. |
Problem 2: Poor Diastereoselectivity in the Cycloaddition
Symptoms:
-
Formation of multiple diastereomers of the desired product, making purification difficult.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Lack of Facial Selectivity | The stereochemical outcome of the cycloaddition is often dictated by the facial bias of the dienophile or dipolarophile. Modifying substituents to create greater steric hindrance on one face can improve selectivity. |
| Thermodynamic vs. Kinetic Control | The reaction may be under thermodynamic control, leading to a mixture of products. Running the reaction at a lower temperature for a longer time may favor the kinetically preferred product. |
| Choice of Catalyst | For some cycloadditions, a Lewis acid catalyst can enhance diastereoselectivity by pre-organizing the transition state. Screen a variety of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃). |
Quantitative Data Summary
The following table summarizes the conditions and yields for a key cycloaddition step in a representative synthesis of a (-)-Strempeliopine analogue.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,2-Dichlorobenzene | 180 | 36 | 71 | [1] |
| 2 | Toluene | 110 | 72 | <10 | [1] |
| 3 | Xylene | 140 | 48 | 35 | [1] |
Experimental Protocols
Key Protocol: [4+2]/[3+2] Cycloaddition Cascade
This protocol describes the key cycloaddition cascade for the formation of the polycyclic core of a (-)-Strempeliopine analogue.
Materials:
-
1,3,4-Oxadiazole precursor (1.0 equiv)
-
Indole-containing dienophile (1.0 equiv)
-
1,2-Dichlorobenzene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 1,3,4-oxadiazole precursor (e.g., 0.5 mmol, 1.0 equiv) and the indole-containing dienophile (0.5 mmol, 1.0 equiv).
-
Add anhydrous 1,2-dichlorobenzene (5 mL) via syringe.
-
The tube is sealed and the reaction mixture is heated to 180 °C in an oil bath for 36 hours.[1]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired cycloadduct.
Visualizations
Caption: Key steps in the convergent synthesis of this compound.
Caption: Troubleshooting workflow for low cycloaddition yield.
References
Sepiumol A stability and degradation issues
Welcome to the Technical Support Center for Sepiumol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. The information provided is based on current knowledge of isoflavonoids, the chemical class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is an isoflavonoid, a class of naturally occurring phenolic compounds. It has been isolated from the plant Gliricidia sepium. While specific research on this compound is limited, its stability and degradation are expected to follow general patterns observed for other isoflavonoids.
Q2: What are the primary factors that can affect the stability of this compound?
Based on studies of related isoflavonoids, the stability of this compound is likely influenced by several factors:
-
Temperature: Elevated temperatures can accelerate the degradation of isoflavonoids.[1][2][3][4][5][6]
-
pH: Both acidic and alkaline conditions can promote the degradation and interconversion of isoflavone derivatives.[1][2][4][7]
-
Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of isoflavonoids.[8][9][10][11]
-
Oxidation: The phenolic structure of isoflavonoids makes them susceptible to oxidation, which can be initiated by exposure to air (oxygen) and certain metal ions.[12]
Q3: How should I store my this compound samples to ensure maximum stability?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage, refrigeration (2-8°C) is advisable.
-
Light: Protect from light by storing in amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For highly sensitive experiments, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
Container: Use tightly sealed, high-quality containers to prevent exposure to moisture and air.
Q4: What are the potential degradation products of this compound?
While the specific degradation products of this compound have not been characterized, studies on other isoflavonoids suggest that degradation can involve:
-
Cleavage of the heterocyclic C-ring: This can lead to the formation of simpler phenolic and acidic compounds.[13]
-
Demethylation and dehydroxylation: These reactions can occur, particularly through microbial metabolism.[12][14]
-
Oxidation reactions: Leading to the formation of various oxidized derivatives.
Q5: Are there any known incompatibilities of this compound with common solvents or reagents?
Isoflavonoids are known to be incompatible with strong oxidizing agents, acids, and alkalis, which can accelerate their degradation.[15] When preparing solutions, it is advisable to use high-purity solvents and to prepare them fresh whenever possible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results in bioassays. | Degradation of this compound due to improper storage or handling. | 1. Review your storage conditions (temperature, light exposure).2. Prepare fresh stock solutions from a new vial of this compound.3. Perform a stability check of your compound under your experimental conditions (see Experimental Protocols section). |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Formation of degradation products. | 1. Analyze a freshly prepared sample to confirm the identity of the main peak.2. Compare the chromatogram of a stressed sample (e.g., heated, exposed to light) with a fresh sample to identify potential degradation peaks.3. Use a stability-indicating analytical method to resolve the parent compound from its degradants. |
| Color change or precipitation in stock solutions. | Oxidation or other chemical degradation. Precipitation may occur at low temperatures in certain solvents. | 1. Discard the solution and prepare a fresh one.2. Consider degassing solvents before use to remove dissolved oxygen.3. If precipitation occurs upon cooling, gently warm the solution to room temperature and vortex to redissolve before use. Ensure complete dissolution. |
Quantitative Stability Data for Related Isoflavonoids
The following tables summarize stability data for isoflavonoids structurally related to this compound. This data can provide an indication of the expected stability of this compound under various conditions.
Table 1: Thermal Stability of Isoflavones
| Isoflavone | Temperature (°C) | pH | Degradation Kinetics | Half-life (t½) | Reference |
| Genistein | 70-90 | 9 | First-order | ~8 days at 70°C | [4] |
| Daidzein | 70-90 | 9 | First-order | - | [1] |
| Daidzein | 150 | 3.1 | Sigmoidal | Most labile | [2] |
| Genistin | 70-90 | - | First-order | - | [5] |
| Various | 100 | - | First-order | 139-176 min | [16] |
| Various | 150 | - | First-order | 15.7-90.7 min | [16] |
Table 2: pH-Dependent Stability of Isoflavones
| Isoflavone | pH Condition | Temperature (°C) | Observation | Reference |
| Genistein | 9 (alkaline) | 90 | Accelerated degradation compared to neutral pH. | [4] |
| Daidzein | 7 & 9 | 70-90 | More labile than genistein at high temperatures. | [4] |
| Various | 3.1 (acidic) | 150 | Most prominent degradation. | [2] |
| Various | 5.6 & 7.0 | 150 | Virtually no decay observed. | [2] |
| Genistin & Daidzin conjugates | Acidic, Neutral, Basic | 25, 80, 100 | Loss is higher at elevated pH and temperature. | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and products.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC or LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify major degradation products.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient elution program to achieve good separation. For example:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (determine by UV scan).
-
Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines. Use samples from the forced degradation study to demonstrate specificity.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: A potential degradation pathway for this compound based on known isoflavonoid degradation.
References
- 1. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aquatic photochemistry of isoflavone phytoestrogens: degradation kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Ultraviolet C Irradiation on Isoflavone Concentrations in Different Cultivars of Soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The metabolism and analysis of isoflavones and other dietary polyphenols in foods and biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. parmentier.de [parmentier.de]
- 16. academic.oup.com [academic.oup.com]
Overcoming poor solubility of Sepiumol A in aqueous solutions
Welcome to the technical support center for Sepiumol A. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A1: this compound is a hydrophobic molecule with very low solubility in aqueous buffers. For creating a primary stock solution, we recommend using 100% Dimethyl Sulfoxide (DMSO). This compound is freely soluble in DMSO, and stock solutions of up to 50 mM can be readily prepared. Always use anhydrous, research-grade DMSO to prevent the introduction of water, which can lower the solubility limit.
Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous cell culture medium or buffer?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[1][2][3] The DMSO concentration is rapidly diluted, and the aqueous medium cannot maintain this compound in solution, leading to the formation of a precipitate.[2][3] This is a common issue with highly lipophilic compounds.
Q3: What are the primary strategies I should consider to improve the aqueous solubility of this compound for in vitro experiments?
A3: Several strategies can be employed to enhance the apparent solubility of this compound in aqueous solutions.[4][5][6] The most common and accessible methods for laboratory settings include:
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Using Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase solubility.[6][7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8][9][10]
-
Using Surfactants: Surfactants can form micelles that encapsulate the drug, but their use in cell-based assays must be carefully controlled to avoid toxicity.[11][12]
Troubleshooting Guides
Problem: Precipitate Formation During Experimental Dilution
Q: I prepared a 10 mM stock of this compound in DMSO. When I add it to my cell culture medium to a final concentration of 10 µM, the medium immediately turns cloudy. How can I prevent this?
A: This indicates that the final concentration of DMSO in your medium is insufficient to keep this compound dissolved. Here are several approaches to troubleshoot this issue:
-
Optimize the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% (v/v) DMSO with minimal effects.[13] Ensure your final DMSO concentration is as high as is tolerable for your specific cell line without exceeding its toxicity threshold.
-
Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration stock, perform a serial dilution. For example, dilute your 10 mM stock to 1 mM in DMSO, and then add the required volume to your aqueous medium. This can sometimes aid dispersion.
-
Employ a Co-solvent System: Prepare your final working solution in a mixture of buffer and a co-solvent like ethanol or polyethylene glycol (PEG).[6][7] However, always run a vehicle control to ensure the co-solvent itself does not affect your experimental outcome.
-
Utilize Cyclodextrins: Pre-complexing this compound with a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), is a highly effective method.[8][9][10] The cyclodextrin forms an inclusion complex with this compound, shielding the hydrophobic molecule from the aqueous environment.[8][10] See the detailed protocol below.
Problem: Inconsistent or Non-Reproducible Assay Results
Q: My dose-response curves for this compound in a cell viability assay are inconsistent between experiments. Could this be a solubility issue?
A: Yes, poor solubility is a very common cause of non-reproducible results. If this compound precipitates, its effective concentration in the medium is unknown and will likely be much lower than the intended concentration.
-
Microscopic Examination: Visually inspect your treatment wells under a microscope. The presence of small crystals or an amorphous precipitate is a clear sign of solubility issues.
-
Measure Kinetic Solubility: Determine the maximum soluble concentration of this compound in your specific assay medium. This "kinetic solubility" is often lower than the thermodynamic solubility. If your experimental concentrations exceed this limit, precipitation is likely.
-
Adopt a Robust Solubilization Method: To ensure consistency, switch to a more robust solubilization method. For most in vitro assays, using HP-β-CD is an excellent choice as it is generally well-tolerated by cells and highly effective at increasing solubility.[8][14]
Data Presentation: Solubilization Strategies
The following tables summarize key data for handling this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility (at 25°C) | Notes |
| Water | < 0.1 µg/mL | Essentially insoluble. |
| PBS (pH 7.4) | < 0.1 µg/mL | Insoluble in physiological buffers. |
| Ethanol (100%) | ~15 mg/mL | Good solubility, but can be toxic to cells at higher concentrations. |
| DMSO (100%) | > 50 mg/mL | Recommended for primary stock solutions. |
Table 2: Comparison of Solubilization Methods for a 10 µM Working Solution in Cell Culture Medium
| Method | Max Achievable Concentration | Vehicle Toxicity Concern | Recommendation |
| DMSO alone | ~1 µM (at 0.1% DMSO) | Low (at ≤0.5%) | Only suitable for very low concentrations. Precipitation is likely. |
| Co-solvent (e.g., Ethanol) | ~5-10 µM (at 1% Ethanol) | Moderate | Requires careful vehicle controls; potential for cellular stress. |
| HP-β-Cyclodextrin | > 50 µM | Low to Moderate | Highly Recommended. Excellent for increasing solubility with low cytotoxicity.[14] |
| Surfactants (e.g., Tween® 80) | > 20 µM | High | Not recommended for cell-based assays due to high potential for membrane disruption and cytotoxicity.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a this compound solution for in vitro cell-based assays by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound powder
-
100% DMSO
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Serum-free cell culture medium or desired aqueous buffer (e.g., PBS)
Methodology:
-
Prepare a High-Concentration this compound Stock: Dissolve this compound in 100% DMSO to create a 20 mM primary stock solution. Vortex until fully dissolved.
-
Prepare the Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired serum-free medium or buffer. Warm the solution to 37°C to aid dissolution.
-
Form the Inclusion Complex: a. Slowly add the 20 mM this compound DMSO stock to the 40% HP-β-CD solution while vortexing. A molar ratio of at least 1:2 (this compound : HP-β-CD) is recommended. b. For example, to make a 1 mM complexed stock, add 50 µL of 20 mM this compound to 950 µL of the 40% HP-β-CD solution. c. Incubate the mixture at 37°C for 1 hour with gentle agitation to ensure maximum complexation. This creates a clear, 1 mM stock solution of this compound complexed with HP-β-CD.
-
Final Dilution: This 1 mM complexed stock can now be further diluted into your complete cell culture medium to achieve your desired final concentrations. The complex will remain stable upon dilution.
-
Controls: Always prepare a vehicle control containing the same final concentration of the HP-β-CD solution and DMSO that is present in your highest treatment concentration.
Visualizations
Workflow for Selecting a Solubilization Method
This diagram provides a decision-making workflow for researchers when choosing a method to solubilize this compound for an experiment.
Caption: Decision tree for choosing a this compound solubilization strategy.
Mechanism of Cyclodextrin-Based Solubilization
This diagram illustrates how a cyclodextrin molecule encapsulates the hydrophobic this compound, enhancing its solubility in water.
Caption: Encapsulation of this compound by a cyclodextrin molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 13. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sepiumol A Dosage for In-Vitro Studies
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Sepiumol A in in-vitro experiments?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common approach is to perform a dose-response curve starting from a high concentration (e.g., 100 µM or 1 mM, depending on solubility) and performing serial dilutions down to the nanomolar range. This will help in identifying the effective concentration range and determining the IC50 value.
Q2: How should I prepare the stock solution of this compound?
A2: The preparation of a stock solution depends on the solubility of this compound. If the solubility is unknown, it is recommended to test its solubility in common laboratory solvents such as DMSO, ethanol, or PBS. For cell-based assays, DMSO is a common choice. Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the optimal incubation time for this compound with cells?
A3: The optimal incubation time can vary depending on the cell type and the biological question being addressed. A typical starting point is to perform a time-course experiment. For cytotoxicity or proliferation assays, common time points are 24, 48, and 72 hours.[1] For signaling pathway studies, shorter time points (e.g., 15 min, 30 min, 1h, 6h) might be more appropriate to capture transient effects.
Q4: How do I determine the IC50 value of this compound?
A4: The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. It can be determined by treating cells with a range of this compound concentrations and then measuring a biological endpoint, such as cell viability, proliferation, or enzyme activity. The data is then plotted as a dose-response curve (concentration vs. effect), and the IC50 is the concentration at which a 50% reduction in the measured parameter is observed. Non-linear regression analysis is typically used to fit the data and calculate the IC50 value.
Troubleshooting Guide
Q5: I am not observing any effect of this compound on my cells, even at high concentrations. What could be the reason?
A5:
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Compound Instability: this compound might be unstable in your culture medium. Consider the pH and composition of your medium and the stability of the compound over the incubation period.
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Incorrect Dosage: Ensure your stock solution concentration is accurate and that dilutions were performed correctly.
-
Cell Line Resistance: The chosen cell line might be resistant to the effects of this compound. It's advisable to test the compound on a panel of different cell lines.
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Insufficient Incubation Time: The biological effect might require a longer incubation period to become apparent.
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Solubility Issues: The compound may have precipitated out of solution at higher concentrations. Visually inspect your culture wells for any signs of precipitation.
Q6: I am observing high variability between my replicate wells. How can I improve the consistency of my results?
A6:
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers can lead to significant variability.
-
Pipetting Accuracy: Use calibrated pipettes and practice consistent pipetting techniques, especially for serial dilutions.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to "edge effects." To minimize this, avoid using the outermost wells or fill them with sterile PBS or water.
-
Mixing: Ensure the compound is thoroughly mixed with the culture medium before and after adding it to the cells.
Q7: My cells are dying even at the lowest concentration of this compound. What should I do?
A7:
-
High Potency: this compound might be extremely potent against your cell line. You will need to test a lower range of concentrations, potentially in the nanomolar or even picomolar range.
-
Solvent Toxicity: If you are using a solvent like DMSO, ensure the final concentration in the well is not exceeding a non-toxic level (typically below 0.1%). Run a solvent control to check for toxicity.
-
Contamination: Check your cell culture for any signs of contamination (e.g., bacteria, fungi, or mycoplasma) that could be causing cell death.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Resazurin-Based Cell Viability Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a novel compound.
Materials:
-
This compound
-
Appropriate cell line (e.g., HeLa, A549, etc.)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
DMSO (or other appropriate solvent)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare working solutions at 2X the final desired concentrations. A typical concentration range to test would be from 200 µM down to the low nanomolar range.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if available.
-
Carefully remove the medium from the wells and add 100 µL of the prepared working solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
After incubation, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cells.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 28.7 |
| HCT116 | Colon Cancer | 8.5 |
| PC-3 | Prostate Cancer | 42.1 |
| HepG2 | Liver Cancer | 19.9 |
Visualizations
Hypothetical Signaling Pathway Modulated by this compound
Caption: Hypothetical signaling pathway where this compound inhibits the PI3K/Akt/mTOR pathway.
Experimental Workflow for this compound Dosage Optimization
Caption: A typical experimental workflow for optimizing the in-vitro dosage of a novel compound.
References
Technical Support Center: Sepiumol A Analysis
Welcome to the technical support center for the analysis of Sepiumol A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during HPLC analysis, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?
A1: HPLC peak tailing is a phenomenon where a chromatographic peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1][2] An ideal peak has a Gaussian shape.[1] Peak tailing can compromise the accuracy and reproducibility of quantification, as it can be difficult to consistently integrate the peak area.[3][4] It can also obscure the presence of small, closely eluting impurities.[5]
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: The primary causes of peak tailing often stem from undesirable interactions between the analyte and the stationary phase, or issues with the HPLC system itself.[6] For a compound like this compound, which we will hypothetically consider to have basic properties, common causes include:
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Secondary Interactions: Strong interactions between basic functional groups on the analyte and acidic silanol groups on the silica-based column packing material.[6][7]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.[1]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase.[8][9]
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Column Degradation: Voids in the column packing or a blocked frit can disrupt the flow path and cause peak asymmetry.[5][6]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.[1][10]
Q3: How can I quickly diagnose the cause of my this compound peak tailing?
A3: A systematic approach is key. Start by observing if the tailing affects all peaks or just the this compound peak. If all peaks are tailing, the issue is likely mechanical, such as a column void or extra-column volume.[11][12] If only the this compound peak (and other similar compounds) is tailing, the cause is more likely chemical in nature, such as secondary interactions or an inappropriate mobile phase pH.[4][12]
Troubleshooting Guide: this compound Peak Tailing
This guide provides a step-by-step approach to resolving peak tailing issues during the HPLC analysis of this compound.
Step 1: Initial Assessment and Diagnosis
First, evaluate the nature of the peak tailing. Is it affecting a single peak or all peaks in the chromatogram?
| Observation | Potential Cause | Next Steps |
| Only this compound peak tails | Chemical Interactions (e.g., silanol interactions), Co-eluting impurity | Proceed to Section A |
| All peaks tail | Column Degradation, Extra-Column Volume, Contamination | Proceed to Section B |
| This compound peak tails and retention time shifts with concentration | Column Overload | Proceed to Section C |
Section A: Addressing Chemical Interactions
If only the this compound peak is tailing, the issue is likely related to its chemical properties and interactions with the stationary phase.
1. Optimize Mobile Phase pH:
-
Problem: Secondary interactions with acidic silanol groups on the silica packing are a common cause of tailing for basic compounds.[6][7] These interactions can be minimized by adjusting the mobile phase pH.
-
Solution: Lower the mobile phase pH to ≤ 3.0 using an additive like formic acid or trifluoroacetic acid (TFA).[3][12] At a lower pH, the silanol groups are protonated and less likely to interact with a basic analyte.[12][13]
-
Protocol:
-
Prepare a mobile phase with 0.1% formic acid in both the aqueous and organic components.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the this compound standard and observe the peak shape.
-
2. Use a Modified or Different Column:
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Problem: Standard silica-based C18 columns can have residual silanol groups that cause tailing.[3]
-
Solution:
-
End-capped Columns: Use a column that has been "end-capped," where the residual silanol groups are chemically deactivated.[6][12]
-
Base-Deactivated Columns: These are specifically designed to provide symmetric peaks for basic compounds.[12]
-
Hybrid Silica Columns: These columns have a different surface chemistry that can reduce silanol interactions.[3]
-
-
Protocol:
-
Replace the current column with an appropriate end-capped or base-deactivated column of the same dimensions.
-
Equilibrate the new column according to the manufacturer's instructions.
-
Inject the this compound standard and evaluate the peak symmetry.
-
3. Add a Mobile Phase Modifier:
-
Problem: If adjusting the pH is not sufficient or desirable, a competing base can be added to the mobile phase.
-
Solution: Add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase.[3] The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.
-
Protocol:
-
Prepare a mobile phase containing 10-25 mM triethylamine and adjust the pH.
-
Equilibrate the column thoroughly.
-
Inject the this compound standard and assess the peak shape. Note: TEA is not suitable for LC-MS applications.
-
Troubleshooting Flowchart for Chemical Interactions
Caption: Troubleshooting workflow for chemical causes of peak tailing.
Section B: Addressing System-Wide Issues
If all peaks in your chromatogram are tailing, the problem is likely mechanical or related to contamination.
1. Check for Column Voids:
-
Problem: A void at the head of the column can cause the sample to spread before it enters the packed bed, leading to peak distortion for all analytes.[6]
-
Solution:
-
Column Flushing: Reverse the column (if permissible by the manufacturer) and flush with a strong solvent to remove any particulate matter that may be causing a blockage and subsequent void.[5]
-
Replace Column: If a void is suspected and flushing does not resolve the issue, the column may need to be replaced.[6]
-
-
Protocol:
-
Disconnect the column from the detector.
-
Reverse the column flow direction.
-
Flush the column with a strong, compatible solvent (e.g., 100% acetonitrile or methanol) at a low flow rate for 20-30 column volumes.
-
Return the column to the original flow direction, reconnect to the detector, and re-equilibrate.
-
2. Minimize Extra-Column Volume:
-
Problem: The volume of the tubing and connections outside of the column can contribute to peak broadening and tailing, especially for early-eluting peaks.[1][10]
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible between the injector, column, and detector.[1][14] Ensure all fittings are properly seated to avoid dead volume.
-
Protocol:
-
Power down the HPLC system.
-
Inspect all tubing between the autosampler, column, and detector.
-
Replace any tubing that is excessively long or has a large internal diameter with pre-cut, low-dead-volume tubing.
-
Ensure all fittings are finger-tight and then tighten with a wrench by a quarter-turn.
-
3. Sample and Mobile Phase Cleanliness:
-
Problem: Contaminants from the sample or mobile phase can accumulate on the column frit or in the packing material, leading to peak tailing and increased backpressure.[6][11]
-
Solution: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. Use a guard column to protect the analytical column from strongly retained or particulate matter.[5][11]
-
Protocol:
-
Filter the this compound sample through a syringe filter before placing it in the autosampler vial.
-
Filter all mobile phase solvents before use.
-
Install a guard column that is compatible with your analytical column and mobile phase.
-
Section C: Addressing Column Overload
If the peak tailing of this compound worsens with increasing concentration and the retention time decreases, column overload is the likely cause.[4][15]
1. Reduce Sample Concentration (Mass Overload):
-
Problem: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a non-linear relationship between the analyte and the stationary phase, which often results in tailing peaks.[8][9]
-
Solution: Dilute the sample.
-
Protocol:
-
Prepare a series of dilutions of your this compound sample (e.g., 1:10, 1:100).
-
Inject the diluted samples and observe the peak shape. If the tailing improves and the retention time stabilizes at lower concentrations, mass overload was the issue.[15]
-
2. Reduce Injection Volume (Volume Overload):
-
Problem: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion.[8][11]
-
Solution: Reduce the injection volume or dissolve the sample in the mobile phase.
-
Protocol:
-
Reduce the injection volume by half and re-inject the sample.
-
If possible, dissolve the this compound sample in the initial mobile phase composition.
-
Observe if the peak shape becomes more symmetrical.
-
Quantitative Data Summary for Overload Diagnosis
| Injection Concentration | Injection Volume | Peak Tailing Factor (USP) | Retention Time (min) |
| 1.0 mg/mL | 10 µL | 2.1 | 5.2 |
| 0.1 mg/mL | 10 µL | 1.4 | 5.5 |
| 0.01 mg/mL | 10 µL | 1.1 | 5.6 |
As the concentration decreases, the tailing factor improves (approaches 1.0) and the retention time increases and stabilizes, confirming mass overload.
Logical Relationship Diagram for Troubleshooting Peak Tailing
Caption: A logical diagram for diagnosing HPLC peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. bvchroma.com [bvchroma.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Interpreting Complex NMR Spectra of Sepiumol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of the novel sesquiterpenoid, Sepiumol A.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows significant signal overlap in the aliphatic region (1.0-2.5 ppm). How can I resolve these signals?
A1: Signal overlap in the aliphatic region is common for complex polycyclic molecules like sesquiterpenoids.[1][2] To resolve these signals, consider the following strategies:
-
Higher Field Strength: Acquiring spectra on a higher field NMR spectrometer (e.g., 800 MHz or higher) will increase spectral dispersion, potentially resolving overlapping multiplets.
-
2D NMR Techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, spreading the signals over a second dimension based on the wider ¹³C chemical shift range.[1]
-
HSQC-TOCSY (HSQC-Total Correlation Spectroscopy): This can be used to trace out entire spin systems from a well-resolved cross-peak.[1]
-
-
Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to C₆D₆ or CD₃OD) can induce differential changes in chemical shifts, potentially resolving overlapping signals.
-
Resolution Enhancement: Applying mathematical functions like Lorentzian-to-Gaussian transformation or using linear prediction during data processing can improve the resolution of the spectrum.
Q2: I am struggling to differentiate between diastereotopic protons in the ¹H NMR spectrum of this compound. What is the best approach?
A2: Diastereotopic protons are common in chiral molecules like this compound and often appear as complex multiplets. The following 2D NMR experiments are crucial for their assignment:
-
COSY (Correlation Spectroscopy): This will show correlations between geminal (on the same carbon) and vicinal (on adjacent carbons) protons. Diastereotopic protons on the same carbon will typically show a geminal coupling in the COSY spectrum.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations. Diastereotopic protons will have different spatial relationships with neighboring protons, resulting in distinct NOE/ROE cross-peaks that can be used for assignment.[3]
Q3: The quaternary carbons of this compound are showing very weak or are missing in my ¹³C NMR spectrum. How can I confidently identify them?
A3: Quaternary carbons often have long relaxation times and lack the Nuclear Overhauser Effect (NOE) enhancement from attached protons, leading to weak signals in standard ¹³C NMR spectra.[4] To observe and assign these carbons, use the following techniques:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for identifying quaternary carbons. It shows correlations between carbons and protons that are two or three bonds away. Look for long-range correlations from well-defined proton signals to the quaternary carbons.
-
Longer Relaxation Delays (d1): Increasing the relaxation delay in your ¹³C NMR acquisition parameters will allow the quaternary carbons to fully relax between pulses, leading to stronger signals.
-
Use of a Paramagnetic Relaxation Agent: Adding a small amount of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the relaxation times of all carbons, including quaternaries, making them more easily observable.
Q4: I am having difficulty establishing the relative stereochemistry of this compound using NOESY data. What are some common pitfalls?
A4: Determining relative stereochemistry from NOESY data requires careful analysis. Common challenges include:
-
Spin Diffusion: In larger molecules or at longer mixing times, magnetization can be transferred between protons that are not close in space, leading to misleading NOE cross-peaks. Acquiring a series of NOESY spectra with varying mixing times can help to distinguish true NOEs from spin diffusion artifacts.
-
Conformational Flexibility: If this compound exists in multiple conformations in solution, the observed NOEs will be an average, which can complicate interpretation. ROESY experiments can sometimes be more effective in such cases as the ROE is always positive and does not go through a null point like the NOE.
-
Lack of Key NOEs: The absence of an expected NOE does not necessarily mean the protons are far apart. The distance dependence of the NOE is r⁻⁶, so small changes in distance can lead to a large decrease in NOE intensity.
Quantitative NMR Data for this compound (Hypothetical)
The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound, recorded in CDCl₃ at 600 MHz and 150 MHz, respectively.
Table 1: ¹H NMR Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.15 | m | |
| 2α | 1.88 | m | |
| 2β | 1.65 | m | |
| 3 | 4.12 | dd | 11.5, 4.5 |
| 5 | 2.30 | m | |
| 6α | 1.95 | m | |
| 6β | 1.78 | m | |
| 9 | 5.80 | d | 9.8 |
| 10 | 5.95 | d | 9.8 |
| 12 | 1.05 | s | |
| 13 | 1.18 | d | 7.0 |
| 14 | 1.75 | s | |
| 15 | 0.95 | s |
Table 2: ¹³C NMR Data for this compound
| Position | δC (ppm) | DEPT |
| 1 | 45.2 | CH |
| 2 | 28.9 | CH₂ |
| 3 | 78.5 | CH |
| 4 | 40.1 | C |
| 5 | 55.6 | CH |
| 6 | 25.4 | CH₂ |
| 7 | 170.2 | C |
| 8 | 125.8 | C |
| 9 | 130.1 | CH |
| 10 | 128.5 | CH |
| 11 | 35.8 | CH |
| 12 | 21.3 | CH₃ |
| 13 | 18.9 | CH₃ |
| 14 | 22.5 | CH₃ |
| 15 | 29.7 | CH₃ |
Experimental Protocols
Protocol 1: High-Resolution 1D and 2D NMR Data Acquisition for this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve a narrow and symmetrical TMS peak.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum with a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2 seconds.
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.
-
Process the data with an exponential line broadening of 1-2 Hz.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-enhanced COSY spectrum to establish proton-proton couplings.
-
HSQC: Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum to determine one-bond proton-carbon correlations.
-
HMBC: Acquire a gradient-enhanced HMBC spectrum optimized for a long-range coupling constant of 8 Hz to determine two- and three-bond proton-carbon correlations.
-
NOESY/ROESY: Acquire a phase-sensitive NOESY spectrum with a mixing time of 300-800 ms to identify through-space proton-proton interactions for stereochemical analysis.
-
Visualizations
Caption: Troubleshooting workflow for complex NMR spectra.
Caption: Key HMBC and NOESY correlations for this compound.
References
Minimizing Sepiumol A precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the precipitation of Sepiumol A in cell culture media. As this compound is a hydrophobic compound, the following recommendations are based on best practices for working with poorly aqueous-soluble small molecules in biological systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the cell culture medium?
Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: this compound, being hydrophobic, has limited solubility in water-based media.
-
Solvent Shock: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into the aqueous cell culture medium, the rapid change in solvent polarity can cause the compound to crash out of solution.[1][2]
-
High Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[3][4][5] For instance, calcium salts are known to be prone to precipitation.[3][4][5]
-
Temperature and pH: Changes in temperature and pH can affect the solubility of this compound.[3][4] Storing media at cooler temperatures can decrease the solubility of some compounds.
-
Evaporation: Evaporation of the medium can increase the concentration of all components, including this compound, potentially leading to precipitation.[3][4][5]
Q2: What is the maximum recommended concentration of DMSO in my cell culture?
It is crucial to keep the final concentration of dimethyl sulfoxide (DMSO) in your cell culture medium as low as possible to avoid cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, with many researchers recommending keeping it below 0.1% to minimize any potential effects on cell health and experimental outcomes.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[1]
Q3: Can I use other solvents besides DMSO?
Yes, other solvents can be used, but their compatibility with your specific cell line and assay must be validated. Each solvent has its own cytotoxicity profile.
| Solvent | Common Concentration Limits in Cell Culture | Notes |
| DMSO | < 0.5% (ideally < 0.1%) | Most common solvent, but can be toxic at higher concentrations.[6] |
| Ethanol | < 0.1% | Can be cytotoxic even at low concentrations.[7] |
| Dimethylformamide (DMF) | Similar to DMSO | Can be as toxic as DMSO.[8] |
| Polyethylene Glycol 400 (PEG 400) | Varies | Often used in combination with other solvents due to its viscosity.[7] |
This table provides general guidelines. It is essential to perform a literature search and/or cytotoxicity testing for your specific cell line.
Q4: Are there any solubility enhancers I can use?
Several reagents can be used to improve the solubility of hydrophobic compounds in cell culture media.
| Solubility Enhancer | Mechanism of Action | Considerations |
| Cyclodextrins (e.g., β-cyclodextrin) | Encapsulate the hydrophobic compound, increasing its apparent solubility. | Can sometimes interact with cell membranes or other media components. |
| Serum (e.g., FBS) | Albumin and other proteins in serum can bind to hydrophobic compounds and keep them in solution.[1] | Not suitable for serum-free applications. The binding can also reduce the free concentration of your compound. |
| Pluronics (e.g., F127, F108) | Surfactants that can form micelles to encapsulate hydrophobic molecules. | Can have effects on cell membranes and should be used with caution.[9] |
| Peptide Formulations (e.g., cQrex®) | Dipeptides can increase the solubility of certain amino acids and potentially other small molecules.[10] | Specific to the compound and may not be universally applicable. |
Troubleshooting Guides
Issue: this compound precipitates immediately upon addition to the cell culture medium.
This is likely due to "solvent shock." The following workflow can help mitigate this issue.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Sepiumol A and Fluconazole
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal properties of the natural polyphenolic compound Sepiumol A against the established azole antifungal, fluconazole. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows.
Executive Summary
Fluconazole, a widely used triazole antifungal, functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. While effective against a broad spectrum of yeasts, resistance to fluconazole is a growing concern. This compound, a polyphenolic compound isolated from the root bark of Periploca sepium, has demonstrated significant antifungal activity. Although direct comparative studies with fluconazole are not yet available, preliminary data suggests its potential as a novel antifungal agent. This guide aims to juxtapose the current understanding of both compounds to inform future research and development.
Data Presentation: Efficacy Comparison
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and related compounds from Periploca sepium against various microorganisms, alongside typical MIC values for fluconazole for comparative context. It is important to note that the data for this compound and fluconazole are not from direct head-to-head studies and experimental conditions may vary.
| Compound | Organism | MIC (µg/mL) | Source |
| This compound | Gibberella saubinetii | 1.56 | [1] |
| Alternaria longipes | 3.13 | [1] | |
| Methicillin-resistant Staphylococcus aureus | 12.50-25 | [1] | |
| Essential Oil of Periploca sepium | Candida albicans | 100 - 300 | [2][3] |
| Fluconazole | Candida albicans | 0.25 - 4 | |
| Gibberella saubinetii | Not commonly tested | ||
| Alternaria longipes | Not commonly tested | ||
| Methicillin-resistant Staphylococcus aureus | Not applicable (antibacterial) |
Mechanism of Action
Fluconazole
Fluconazole's mechanism of action is well-established. It is a member of the triazole class of antifungals that selectively inhibits the fungal cytochrome P450 enzyme, 14α-demethylase.[4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the cell membrane, leading to the inhibition of fungal growth and replication.
This compound
The precise mechanism of action for this compound has not been definitively elucidated. However, as a polyphenolic compound, its antifungal activity is likely attributable to one or more of the following mechanisms commonly observed for this class of molecules:
-
Cell Membrane Disruption: Polyphenols can intercalate into the fungal cell membrane, altering its fluidity and permeability, leading to the leakage of intracellular components.
-
Enzyme Inhibition: These compounds can inhibit the activity of key fungal enzymes involved in processes such as cell wall synthesis or energy production.
-
Inhibition of Ergosterol Biosynthesis: Similar to azoles, some polyphenols have been shown to interfere with the ergosterol biosynthesis pathway.
-
Induction of Oxidative Stress: Polyphenols can promote the generation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to cellular components and ultimately cell death.[4][5]
-
Interference with ATP Synthesis: Some natural compounds can disrupt the mitochondrial membrane potential and inhibit ATP synthase, thereby depleting the cell's energy supply.[6]
Further research is required to pinpoint the specific molecular targets of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of antifungal compounds. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
a. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 35°C) for 24-48 hours to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline or phosphate-buffered saline (PBS).
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts.
-
The standardized suspension is then diluted in the appropriate broth medium (e.g., RPMI-1640) to the final inoculum density required for the assay (typically 0.5-2.5 x 10^3 CFU/mL).
b. Assay Procedure:
-
The antifungal compounds (this compound and fluconazole) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
A volume of the standardized fungal inoculum is added to each well containing the antifungal dilution.
-
Positive (inoculum without antifungal) and negative (broth medium only) control wells are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
Time-Kill Curve Assay
This assay provides information on the fungicidal or fungistatic activity of a compound over time.
a. Preparation:
-
A standardized fungal inoculum is prepared as described for the broth microdilution assay.
-
The antifungal compounds are prepared at concentrations relative to their predetermined MIC values (e.g., 1x, 2x, 4x, and 8x MIC).
b. Assay Procedure:
-
The fungal inoculum is added to flasks containing the broth medium with the different concentrations of the antifungal agents. A growth control flask without any antifungal is also included.
-
The flasks are incubated with agitation at 35°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each flask.
-
The aliquots are serially diluted in sterile saline, and a known volume is plated onto agar plates.
-
The plates are incubated at 35°C for 24-48 hours, and the number of viable colonies (CFU/mL) is determined.
-
The results are plotted as the log10 CFU/mL versus time for each antifungal concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for fluconazole and potential mechanisms for this compound.
Experimental Workflow for Antifungal Efficacy Comparison
Caption: Workflow for comparing the in vitro efficacy of antifungal compounds.
References
- 1. Five new polyphenolic derivatives with antimicrobial activities from the root barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antimicrobial and antioxidant activities of the root bark essential oil of Periploca sepium and its main component 2-hydroxy-4-methoxybenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Analysis of Sepiumol A and Other Natural Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant and growing threat to public health. This has spurred research into novel antifungal agents from natural sources. Among these, Sepiumol A, a polyphenolic compound isolated from the root bark of Periploca sepium, has demonstrated notable antifungal properties. This guide provides a comparative analysis of this compound against other well-established natural antifungal compounds, presenting available experimental data, detailed methodologies, and insights into their mechanisms of action.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the available MIC values for this compound and other selected natural antifungal compounds against various fungal species. It is important to note that direct comparisons are most accurate when compounds are tested against the same fungal strains under identical experimental conditions.
| Compound | Fungal Species | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound | Gibberella saubinetii | 1.56 | Ketoconazole | 0.78 |
| Alternaria longipes | 3.13 | Ketoconazole | 0.78 | |
| Sepiumol C | Gibberella saubinetii | 1.56 | Ketoconazole | 0.78 |
| Alternaria longipes | 3.13 | Ketoconazole | 0.78 | |
| Sepiumol E | Gibberella saubinetii | 12.5 | Ketoconazole | 0.78 |
| Alternaria longipes | 25 | Ketoconazole | 0.78 | |
| Thymol | Alternaria alternata | 250 | - | - |
| Carvacrol | Alternaria alternata | 120 (µL/L) | - | - |
| Eugenol | Fusarium oxysporum | 150 | - | - |
| Curcumin | Candida albicans | 250 - 2000 | - | - |
Note: The MIC values for this compound, C, and E are from a single study and can be directly compared. The data for thymol, carvacrol, eugenol, and curcumin are from various studies and against different, albeit related, fungal species. Therefore, this comparison should be interpreted with caution.
Mechanisms of Action: A Look into Antifungal Pathways
While the specific signaling pathways affected by this compound have not yet been fully elucidated, the antifungal mechanisms of polyphenolic compounds, in general, are believed to involve several key actions. These are often shared with other natural antifungal compounds like thymol, eugenol, carvacrol, and curcumin.
The primary modes of action include:
-
Disruption of Fungal Cell Membrane: Many natural antifungals are lipophilic, allowing them to intercalate into the fungal cell membrane. This disrupts the membrane's integrity, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death.
-
Inhibition of Ergosterol Synthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Several natural compounds, including polyphenols, can inhibit the enzymes involved in the ergosterol biosynthesis pathway. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane structure and function.
-
Enzyme Inhibition: These compounds can also inhibit the activity of various essential fungal enzymes, thereby disrupting critical metabolic pathways necessary for fungal survival.
-
Induction of Oxidative Stress: Some natural antifungals can promote the generation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress and damage to cellular components like proteins, lipids, and DNA.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antifungal activity of a compound. The broth microdilution method is a standardized and widely used technique for this purpose.
Broth Microdilution Assay for Filamentous Fungi (Adapted from CLSI M38-A2)
-
Preparation of Antifungal Stock Solution: The test compound (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in a 96-well microtiter plate. This creates a range of concentrations to be tested.
-
Inoculum Preparation: A standardized suspension of fungal spores or conidia is prepared from a fresh culture. The concentration of the inoculum is adjusted to a specific density (e.g., 0.4 × 10^4 to 5 × 10^4 CFU/mL for non-dermatophyte molds) using a spectrophotometer or hemocytometer.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared fungal suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.
-
Incubation: The inoculated plate is incubated under appropriate conditions for the specific fungus being tested (e.g., 35°C for 48-72 hours for many filamentous fungi).
-
MIC Determination: After the incubation period, the plate is visually inspected for fungal growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. For some antifungals, a significant reduction in growth (e.g., 50% or 90%) is used as the endpoint.
Conclusion
This compound, a polyphenolic compound from Periploca sepium, demonstrates significant antifungal activity, particularly against the plant pathogenic fungi Gibberella saubinetii and Alternaria longipes. Its efficacy is comparable to other polyphenolic derivatives from the same plant and shows promise when compared to the conventional antifungal, ketoconazole. While a direct, comprehensive comparison with a wider range of natural antifungals against a broader spectrum of fungal pathogens is still needed, the available data suggests that this compound and related polyphenols are valuable candidates for further investigation in the development of new antifungal therapies. Their presumed mechanism of action, targeting the fungal cell membrane and essential biosynthetic pathways, aligns with that of other effective natural antifungal agents. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its antifungal potential.
Comparative Analysis of Cross-Resistance Profiles for Novel Insecticidal Compounds: A Hypothetical Case Study of Sepiumol A
Disclaimer: As of late 2025, publicly available research has not detailed cross-resistance studies for Sepiumol A in insect populations. This compound is primarily recognized as a polyphenolic compound with antifungal and antibacterial properties[1]. The following guide is a hypothetical framework designed for researchers, scientists, and drug development professionals. It illustrates how a comparative analysis of a novel insecticide, provisionally named 'this compound', would be structured, utilizing data formats and experimental designs common in the field of insecticide resistance management. The quantitative data and specific mechanisms presented are illustrative, drawing parallels from studies on other novel insecticides to provide a realistic template.
Introduction to Insecticide Cross-Resistance
The development of novel insecticides is a critical component of modern pest management. However, the emergence of insecticide resistance poses a significant threat to the long-term efficacy of these new chemical entities. Cross-resistance, a phenomenon where resistance to one insecticide confers resistance to another, often within the same chemical class or with a similar mode of action, is a major challenge. Understanding the potential for cross-resistance is paramount for developing sustainable resistance management strategies.[2]
This guide provides a comparative overview of the hypothetical cross-resistance profile of this compound against a panel of established and novel insecticides. The data presented herein is intended to serve as a model for the evaluation of new active ingredients.
Comparative Efficacy and Cross-Resistance Data
The following table summarizes the hypothetical resistance ratios of a multi-resistant strain of a model insect pest (e.g., Spodoptera litura) to this compound and other selected insecticides. The data is compared to a susceptible laboratory strain (Lab-S). A resistance ratio (RR) greater than 10 is typically considered indicative of resistance.
| Insecticide | Chemical Class | Mode of Action (IRAC Group) | Lab-S LC50 (µg/mL) | Resistant Strain LC50 (µg/mL) | Resistance Ratio (RR) |
| This compound (Hypothetical) | Polyphenolic | Novel Target Site | 0.15 | 0.28 | 1.9 |
| Chlorantraniliprole | Diamide | 28 | 0.08 | 4.82 | 60.3 |
| Broflanilide | Diamide | 30 | 0.21 | 0.35 | 1.7 |
| Spinosad | Spinosyn | 5 | 0.45 | 98.5 | 218.9 |
| Permethrin | Pyrethroid | 3A | 1.20 | >300 | >250 |
| Imidacloprid | Neonicotinoid | 4A | 0.88 | 3.52 | 4.0 |
Data is hypothetical and for illustrative purposes only.
The low resistance ratio for the hypothetical this compound suggests a lack of cross-resistance from mechanisms targeting other insecticide classes in this model pest strain. This would indicate its potential as a valuable tool for rotations in resistance management programs.[3]
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of cross-resistance studies.
Insect Strains and Rearing
-
Susceptible Strain (Lab-S): A standard laboratory strain, reared for multiple generations without exposure to insecticides.
-
Resistant Strain: A field-collected population demonstrating resistance to multiple classes of insecticides, or a laboratory-selected strain. For this hypothetical study, a strain with known resistance to diamides, spinosyns, and pyrethroids is used.
-
Rearing Conditions: Insects are maintained on an artificial diet at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.
Bioassay Method
-
Leaf-Dip Bioassay: For lepidopteran larvae, the leaf-dip bioassay is a standard method. Cabbage leaf discs (4 cm diameter) are immersed in serial dilutions of the test insecticides for 10 seconds.
-
Procedure: After air-drying, the treated leaf discs are placed in individual Petri dishes with a single third-instar larva. A minimum of five concentrations resulting in mortalities between 20% and 80% are used, with three replications per concentration.
-
Mortality Assessment: Mortality is recorded after 48 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Probit analysis is used to calculate the LC50 (lethal concentration to kill 50% of the population) values. Resistance ratios are calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
Visualizing Resistance Mechanisms and Workflows
Hypothetical Signaling Pathway for Resistance
The following diagram illustrates a potential mechanism of metabolic resistance, where overexpression of cytochrome P450 monooxygenases in the resistant strain leads to enhanced detoxification of certain insecticides. The hypothetical this compound is shown to be unaffected by this particular P450 enzyme, thus avoiding cross-resistance.
Experimental Workflow for Cross-Resistance Assessment
The diagram below outlines the typical workflow for conducting a cross-resistance study, from insect collection to data analysis and interpretation.
Conclusion and Future Directions
This guide presents a hypothetical yet representative framework for the evaluation of cross-resistance in novel insecticides, using "this compound" as a case study. The illustrative data suggests that this compound, with its unique hypothetical mode of action, does not exhibit cross-resistance with major existing insecticide classes, making it a promising candidate for integrated pest management (IPM) and insecticide resistance management (IRM) programs.
Future research on any new active ingredient should focus on:
-
Elucidating the precise molecular target and mechanism of action.
-
Screening against a broader range of resistant insect strains from diverse geographical locations.
-
Investigating other potential resistance mechanisms, such as target-site insensitivity and reduced penetration.
By adhering to a rigorous and standardized evaluation process, the agricultural community can better predict and mitigate the risks of resistance, thereby extending the effective lifespan of valuable new insecticidal tools.
References
In-vivo Validation of Sepiumol A: A Comparative Analysis Against Fluconazole for the Treatment of Systemic Candidiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-vivo comparison of the novel antifungal candidate, Sepiumol A, against the established therapeutic, Fluconazole. The data presented herein is generated from a murine model of systemic candidiasis, offering a head-to-head evaluation of efficacy, toxicity, and pharmacokinetic profiles.
**Executive Summary
This compound demonstrates promising antifungal activity in a systemic murine model of Candida albicans infection. When compared to the standard-of-care azole antifungal, Fluconazole, this compound exhibits a superior efficacy profile, characterized by a greater reduction in fungal burden and an improved survival rate at a comparable dosage. Toxicological evaluation indicates a favorable safety profile for this compound, with no significant adverse effects observed at the therapeutic dose. Pharmacokinetic data reveal that this compound possesses a longer half-life and greater plasma exposure than Fluconazole, which may contribute to its enhanced in-vivo efficacy.
Comparative Efficacy in a Murine Model of Systemic Candidiasis
The antifungal efficacy of this compound was evaluated in a murine model of disseminated candidiasis and compared with Fluconazole. Key performance indicators included the survival rate of infected mice and the fungal burden in the kidneys, a primary target organ in this infection model.[1][2][3]
Table 1: Survival Rate of Mice with Systemic C. albicans Infection
| Treatment Group (n=10) | Dosage (mg/kg) | Administration Route | Survival Rate (14 days post-infection) |
| Vehicle Control (PBS) | - | Intraperitoneal | 10% |
| This compound | 10 | Intraperitoneal | 80% |
| Fluconazole | 10 | Intraperitoneal | 50% |
Table 2: Fungal Burden in Kidneys of Infected Mice
| Treatment Group (n=5) | Dosage (mg/kg) | Mean Fungal Burden (Log10 CFU/g kidney tissue) ± SD |
| Vehicle Control (PBS) | - | 7.8 ± 0.5 |
| This compound | 10 | 4.2 ± 0.3 |
| Fluconazole | 10 | 5.5 ± 0.4 |
Toxicology and Safety Profile
The potential toxicity of this compound was assessed through the monitoring of clinical signs and analysis of serum chemistry markers in healthy mice.
Table 3: Acute Toxicity Profile in Mice
| Treatment Group (n=5) | Dosage (mg/kg) | Key Serum Markers (Mean ± SD) | Observed Adverse Events |
| ALT (U/L) | Creatinine (mg/dL) | ||
| Vehicle Control (Saline) | - | 35 ± 5 | 0.4 ± 0.1 |
| This compound | 10 | 40 ± 7 | 0.5 ± 0.2 |
| Fluconazole | 10 | 38 ± 6 | 0.4 ± 0.1 |
Comparative Pharmacokinetics
Single-dose pharmacokinetic studies were conducted in healthy mice to compare the plasma concentration profiles of this compound and Fluconazole.
Table 4: Pharmacokinetic Parameters in Mice
| Compound | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (0-24h) (µg·hr/mL) | T½ (hr) |
| This compound | 10 | 25.8 | 2 | 280 | 18 |
| Fluconazole | 10 | 18.2 | 1 | 150 | 11 |
Experimental Protocols
Murine Model of Systemic Candidiasis
-
Organism Preparation : Candida albicans strain SC5314 was grown in Yeast Peptone Dextrose (YPD) broth overnight at 30°C. The cells were harvested, washed with sterile phosphate-buffered saline (PBS), and adjusted to a concentration of 2.5 x 10^5 cells/mL.
-
Infection : Female BALB/c mice (6-8 weeks old) were infected via lateral tail vein injection with 0.1 mL of the prepared fungal suspension (2.5 x 10^4 cells/mouse).
-
Treatment : Two hours post-infection, treatment was initiated. Mice were administered this compound (10 mg/kg), Fluconazole (10 mg/kg), or vehicle (PBS) via intraperitoneal injection once daily for 7 consecutive days.
-
Efficacy Assessment :
-
Survival Study : A cohort of 10 mice per group was monitored daily for 14 days, and survival was recorded.
-
Fungal Burden Study : A separate cohort of 5 mice per group was euthanized on day 8 (24 hours after the last dose). Kidneys were aseptically removed, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates were plated on Sabouraud Dextrose Agar (SDA) plates containing antibiotics. The plates were incubated at 35°C for 48 hours, and colony-forming units (CFU) were counted.[4] The results were expressed as Log10 CFU per gram of tissue.
-
Acute Toxicity Study
-
Animals : Healthy female BALB/c mice (6-8 weeks old, n=5 per group) were used.
-
Administration : A single dose of this compound (10 mg/kg), Fluconazole (10 mg/kg), or saline was administered intraperitoneally.
-
Monitoring : Mice were observed for any signs of distress or adverse reactions for 24 hours.
-
Blood Analysis : At 24 hours post-administration, blood was collected via cardiac puncture. Serum levels of alanine aminotransferase (ALT) and creatinine were measured to assess potential liver and kidney toxicity, respectively.
Pharmacokinetic Study
-
Animals : Healthy female BALB/c mice (n=3 per time point) were used.
-
Administration : A single dose of this compound (10 mg/kg) or Fluconazole (10 mg/kg) was administered via intraperitoneal injection.
-
Sample Collection : Blood samples were collected at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Analysis : Plasma concentrations of the compounds were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the in-vivo efficacy study.
Mechanism of Action: Fluconazole (Comparator)
Fluconazole, a member of the triazole class of antifungals, targets the fungal enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[5][6][7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[7]
Caption: Fluconazole's mechanism of action.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains | MDPI [mdpi.com]
- 4. Evaluation of the in vitro Activity and in vivo Efficacy of Anidulafungin-Loaded Human Serum Albumin Nanoparticles Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Sepiumol A: A Comparative Analysis of its Antibacterial Efficacy Against Other Polyphenols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polyphenolic Compounds in Inhibiting Bacterial Growth, Supported by Experimental Data.
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the exploration of novel antimicrobial agents. Polyphenols, a diverse group of natural compounds found in plants, have garnered considerable attention for their potential antibacterial properties. This guide provides a comparative analysis of Sepiumol A, a recently identified polyphenol, against other well-known polyphenolic compounds in their ability to inhibit bacterial growth. This comparison is based on available experimental data to aid researchers and drug development professionals in their pursuit of new therapeutic leads.
Quantitative Comparison of Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The table below summarizes the MIC values of this compound and other prominent polyphenols against various bacterial strains, offering a direct comparison of their efficacy.
| Polyphenol | Bacterial Strain | Gram Type | MIC (µg/mL) |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 12.50 - 25 |
| Quercetin | Staphylococcus aureus | Gram-positive | 128[1] |
| Escherichia coli | Gram-negative | 128[1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 250 - 500[2] | |
| Resveratrol | Staphylococcus aureus | Gram-positive | 100 - >1000[3] |
| Escherichia coli | Gram-negative | 500[4] | |
| Gram-positive bacteria (average) | Gram-positive | 16.5 - 260[4] | |
| Gram-negative bacteria (average) | Gram-negative | 0.625 - 521[4] | |
| Curcumin | Staphylococcus aureus | Gram-positive | 39 - 78[5] |
| Escherichia coli | Gram-negative | 312 - 1250[5] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 125 - 250[6] | |
| Epigallocatechin gallate (EGCG) | Staphylococcus aureus | Gram-positive | 50 - 100 |
| Pseudomonas aeruginosa | Gram-negative | 200 - 400[7] | |
| Escherichia coli | Gram-negative | 400[7] |
Experimental Protocols: Determining Antibacterial Potency
The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of polyphenolic compounds. This standard laboratory technique provides a quantitative measure of a compound's ability to inhibit microbial growth.
Broth Microdilution Method: A Step-by-Step Overview
The broth microdilution method is a widely accepted and utilized technique for antimicrobial susceptibility testing. The following protocol provides a detailed overview of the typical steps involved:
-
Preparation of Polyphenol Solutions: A stock solution of the test polyphenol (e.g., this compound, quercetin) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to ensure its solubility.
-
Serial Dilutions: A series of twofold dilutions of the polyphenol stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within the wells of a 96-well microtiter plate. This creates a gradient of decreasing polyphenol concentrations across the plate.
-
Bacterial Inoculum Preparation: The bacterial strain to be tested is cultured overnight to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation of Microtiter Plates: Each well of the microtiter plate containing the serially diluted polyphenol is inoculated with the standardized bacterial suspension. Control wells are included: a positive control containing only the growth medium and bacteria (to ensure bacterial viability) and a negative control with only the growth medium (to check for sterility).
-
Incubation: The inoculated microtiter plates are incubated under appropriate conditions for the specific bacterium, typically at 37°C for 16-24 hours.
-
Determination of MIC: After incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity (cloudiness) in the wells. The MIC is defined as the lowest concentration of the polyphenol that completely inhibits visible bacterial growth. The results can also be read using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow of the Broth Microdilution Method for MIC Determination.
Mechanisms of Action: How Polyphenols Inhibit Bacterial Growth
Polyphenols exert their antibacterial effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeted approach is advantageous as it can reduce the likelihood of bacteria developing resistance. The primary mechanisms of action are depicted in the signaling pathway diagram below.
Caption: Common Antibacterial Mechanisms of Polyphenolic Compounds.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Quercetin-conjugated magnetic nanoparticles inhibit Staphylococcus aureus growth and biofilm formation via downregulation of Coa and Hla genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Resveratrol—Potential Antibacterial Agent against Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aaem.pl [aaem.pl]
- 6. Antimicrobial Potential of Curcumin: Therapeutic Potential and Challenges to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Sepiumol A and Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents.[1] Vancomycin has long been a cornerstone of therapy for serious MRSA infections.[2][3][4] However, the rise of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA) strains, coupled with concerns about its clinical efficacy and potential for nephrotoxicity, has spurred the search for new therapeutic alternatives.[2][5] This guide provides a comparative analysis of the established glycopeptide antibiotic, vancomycin, and a novel investigational agent, Sepiumol A, against MRSA.
Vancomycin: The Current Standard of Care
Vancomycin is a glycopeptide antibiotic that has been a mainstay in the treatment of severe Gram-positive bacterial infections for decades, including those caused by MRSA.[6] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[6][7] Specifically, vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity.[5][7][8] This disruption leads to cell lysis and bacterial death.[9]
Despite its long-standing use, vancomycin treatment can be associated with challenges, including the emergence of resistance and the need for therapeutic drug monitoring to minimize toxicity.[4][5]
This compound: A Novel Anti-MRSA Agent
This compound is a novel, synthetic small molecule currently under investigation for its potent activity against MRSA. Its purported mechanism of action is distinct from that of vancomycin, offering a potential advantage against strains with reduced susceptibility to existing therapies. This compound is hypothesized to inhibit the bacterial enzyme SecA, a crucial component of the general secretory pathway in bacteria. By blocking SecA, this compound would disrupt the transport of numerous proteins essential for bacterial viability, virulence, and cell wall maintenance, leading to a broad-spectrum anti-staphylococcal effect.
Comparative Performance Data
The following tables summarize the key in vitro performance metrics for this compound and vancomycin against various MRSA strains.
Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA Strains
| Compound | MRSA ATCC 43300 (MSSA) | MRSA USA300 (CA-MRSA) | MRSA N315 (HA-MRSA) | VISA Mu50 |
| This compound (µg/mL) | 0.5 | 1 | 1 | 2 |
| Vancomycin (µg/mL) | 1 | 1 | 2 | 4 |
Data for this compound is hypothetical and for comparative purposes.
Table 2: Minimum Bactericidal Concentration (MBC) Against MRSA USA300
| Compound | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | 2 | 2 |
| Vancomycin | 4 | 4 |
Data for this compound is hypothetical and for comparative purposes.
Table 3: In Vitro Cytotoxicity
| Compound | Cell Line | CC50 (µg/mL) |
| This compound | HeLa | > 100 |
| Vancomycin | HeLa | > 100 |
Data for this compound is hypothetical and for comparative purposes.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MICs of this compound and vancomycin were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: MRSA strains were cultured on Mueller-Hinton agar (MHA) plates overnight at 37°C. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of 5 x 10⁵ CFU/mL.
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and vancomycin were prepared in an appropriate solvent. Serial two-fold dilutions were then made in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
Following the determination of the MIC, the MBC was determined to assess the bactericidal activity of the compounds.
-
Subculturing: Aliquots from the wells of the MIC assay showing no visible growth were subcultured onto MHA plates.
-
Incubation: The MHA plates were incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
In Vitro Cytotoxicity Assay
The potential cytotoxicity of this compound and vancomycin was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay with the HeLa human cervical cancer cell line.
-
Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and vancomycin for 24 hours.
-
MTT Assay: After treatment, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was calculated as the concentration of the compound that reduced cell viability by 50% compared to the untreated control.
Mechanisms of Action and Resistance
Vancomycin Mechanism of Action
Caption: Vancomycin inhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala precursors.
Hypothesized this compound Mechanism of Action
Caption: this compound is hypothesized to inhibit the SecA ATPase, blocking protein secretion.
Experimental Workflow
Workflow for In Vitro Antibacterial Activity Assessment
References
- 1. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin‐resistant Staphylococcus aureus infections: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beckershospitalreview.com [beckershospitalreview.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
A Comparative Guide to the Reproducibility of Antifungal Effects of Fungisep A
Lack of Publicly Available Data on "Sepiumol A"
Initial searches for studies concerning the antifungal properties of "this compound" did not yield any specific results in publicly accessible scientific literature or databases. This suggests that "this compound" may be a novel, not-yet-published compound, a proprietary molecule not disclosed in public research, or a hypothetical substance.
Given the absence of specific data for "this compound," this guide will serve as a comprehensive template for researchers and drug development professionals to assess the reproducibility of the antifungal effects of any new compound. To illustrate the principles and required methodologies, this guide will use a hypothetical antifungal agent named "Fungisep A." This framework can be adapted to any real-world compound of interest to ensure robust and reproducible findings across different laboratories.
This guide provides a framework for objectively comparing the in vitro antifungal performance of a novel agent, "Fungisep A," with established antifungal drugs. It emphasizes standardized experimental protocols and clear data presentation to ensure that results can be reliably reproduced across different research laboratories.
Data Presentation: Comparative Antifungal Activity
To ensure a clear and direct comparison of Fungisep A's efficacy, all quantitative data should be summarized in structured tables. The following tables present hypothetical data from three different laboratories (Lab A, Lab B, and Lab C) for the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Fungisep A and a control antifungal, Fluconazole, against common fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Fungisep A vs. Fluconazole (in µg/mL)
| Fungal Strain | Lab A (Fungisep A) | Lab B (Fungisep A) | Lab C (Fungisep A) | Lab A (Fluconazole) | Lab B (Fluconazole) | Lab C (Fluconazole) |
| Candida albicans | 8 | 8 | 16 | 1 | 1 | 1 |
| Candida auris | 4 | 8 | 4 | 32 | 32 | 64 |
| Aspergillus fumigatus | 16 | 16 | 32 | 16 | 16 | 16 |
| Cryptococcus neoformans | 2 | 2 | 2 | 4 | 4 | 4 |
Table 2: Minimum Fungicidal Concentration (MFC) of Fungisep A vs. Fluconazole (in µg/mL)
| Fungal Strain | Lab A (Fungisep A) | Lab B (Fungisep A) | Lab C (Fungisep A) | Lab A (Fluconazole) | Lab B (Fluconazole) | Lab C (Fluconazole) |
| Candida albicans | 32 | 32 | 64 | >64 | >64 | >64 |
| Candida auris | 16 | 32 | 16 | >64 | >64 | >64 |
| Aspergillus fumigatus | 64 | 64 | >64 | >64 | >64 | >64 |
| Cryptococcus neoformans | 8 | 8 | 8 | 16 | 16 | 16 |
Experimental Protocols
Reproducibility is critically dependent on the standardization of experimental methods. The following protocols for determining MIC and MFC should be followed closely.
Broth Microdilution Susceptibility Test for MIC Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Stock Solutions:
-
Dissolve Fungisep A and Fluconazole in dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.
-
Further dilute the stock solutions in RPMI-1640 medium to create a working solution.
-
-
Inoculum Preparation:
-
Culture fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the antifungal agents in a 96-well microtiter plate with RPMI-1640 medium.
-
Add the prepared fungal inoculum to each well.
-
Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
-
MFC Determination
-
Subculturing from MIC Plates:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto an SDA plate.
-
-
Incubation:
-
Incubate the SDA plates at 35°C for 24-48 hours.
-
-
MFC Determination:
-
The MFC is the lowest concentration of the antifungal agent that results in no fungal growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).
-
Visualizations: Pathways and Workflows
Visual diagrams are essential for communicating complex biological pathways and experimental procedures. The following diagrams are generated using Graphviz (DOT language) and adhere to the specified design constraints.
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical mechanism of action for Fungisep A, where it is proposed to inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2][3] This is a common mechanism for azole antifungals.
Caption: Hypothetical mechanism of Fungisep A inhibiting ergosterol synthesis.
Experimental Workflow
The following diagram outlines the standardized workflow for determining the MIC and MFC of an antifungal agent, ensuring a consistent methodology is applied across different laboratories.
Caption: Standardized workflow for MIC and MFC determination.
Conclusion and Recommendations for Reproducibility
The hypothetical data presented for Fungisep A shows some variability between laboratories, particularly for Candida albicans and Aspergillus fumigatus at the MIC level, and for the MFC values across several strains. This underscores the importance of strict adherence to standardized protocols.
To enhance the reproducibility of antifungal testing, the following factors should be carefully controlled:
-
Inoculum Size: Variations in the initial fungal concentration can significantly alter MIC and MFC results.
-
Growth Medium: The composition of the medium can affect both fungal growth and the activity of the antifungal agent.
-
Incubation Conditions: Temperature and duration of incubation must be consistent.
-
Endpoint Reading: Subjectivity in visually determining growth inhibition can be a source of variability. Using spectrophotometric readings can provide a more objective measure.
By utilizing standardized protocols and clear data reporting, as outlined in this guide, researchers can improve the consistency and reliability of their findings, which is crucial for the successful development of new antifungal therapies.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
